2-Amino-1-naphthol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97230. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminonaphthalen-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJOQASNBCUDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885848 | |
| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
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Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41772-23-0 | |
| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41772-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-naphthol hydrochloride | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97230 | |
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| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenol, 2-amino-, hydrochloride (1:1) | |
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| Record name | 1-hydroxy-2-naphthylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-AMINO-1-NAPHTHOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F1K0BRO5V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"2-Amino-1-naphthol hydrochloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-naphthol hydrochloride is a naphthalene-derived aromatic amine that serves as a valuable intermediate in various chemical syntheses. Its structure, featuring both an amino and a hydroxyl group on the naphthalene ring, makes it a versatile building block for the synthesis of dyes, pigments, and other complex organic molecules. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of 2-Amino-1-naphthol. The presence of the hydrochloride group enhances its stability and water solubility compared to the free base.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 41772-23-0 | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | [1] |
| Appearance | White to gray to brown powder/crystal | [2] |
| Purity | ≥95% to >98.0% | [1][2] |
| Solubility | Soluble in methanol. | [1] |
| Storage | 4°C, stored under nitrogen, away from moisture. | [1] |
Computational Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |
| logP | 2.5494 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 0 | [3] |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the preparation of this compound involves the reduction of an azo dye, specifically Orange II, which is synthesized from β-naphthol. The following protocol is adapted from established procedures found in Organic Syntheses.[1]
Materials:
-
Sulfanilic acid dihydrate
-
Anhydrous sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
β-naphthol
-
Sodium hydroxide
-
Ice
-
Sodium hydrosulfite
-
Stannous chloride (optional, for purification)
-
Decolorizing carbon (optional, for purification)
-
Ether
Procedure:
-
Diazotization of Sulfanilic Acid:
-
Dissolve 105 g (0.5 mole) of sulfanilic acid dihydrate and 26.5 g (0.25 mole) of anhydrous sodium carbonate in 500 cc of water by heating and stirring.
-
Cool the solution to 15°C in an ice bath.
-
Add a solution of 37 g (0.54 mole) of sodium nitrite in 100 cc of water.
-
Pour the resulting solution at once into a mixture of 106 cc (1.25 moles) of concentrated hydrochloric acid and 600 g of ice.
-
-
Coupling to form Orange II:
-
Dissolve 72 g (0.5 mole) of β-naphthol in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 cc of water.
-
Cool the solution to about 5°C by adding 400 g of ice.
-
Add the suspension of the diazonium salt from step 1 and stir well.
-
Allow the mixture to stand without external cooling for one hour, during which the azo compound (Orange II) will separate.
-
-
Reduction to 2-Amino-1-naphthol:
-
To the paste of Orange II, add 2.5 L of water and 250 cc of concentrated hydrochloric acid.
-
Heat the mixture to 85-90°C with steam while stirring for one hour.
-
Filter the hot mixture and cool the filtrate to 35-40°C in an ice bath.
-
Filter the claret-colored solution into 1.2 L of concentrated hydrochloric acid. This compound will precipitate.
-
Allow the mixture to stand for at least two hours with occasional agitation.
-
-
Isolation and Washing:
Purification (optional):
-
Dissolve the crude product in hot water containing a small amount of sodium bisulfite.[1]
-
Filter the solution.
-
Reprecipitate the purified this compound by adding hydrochloric acid.[1]
-
Alternatively, dissolve the material by heating in a solution of 2 g of stannous chloride and 2 cc of concentrated hydrochloric acid in 1 L of water.[1]
-
Clarify the hot solution by filtration through a mat of decolorizing carbon.
-
Add 100 cc of concentrated hydrochloric acid, cool in an ice bath, and add another 100 cc of acid to induce crystallization of the pure product.[1]
Caption: Experimental workflow for the synthesis and purification of this compound.
Biological Activity and Signaling Pathways
While many naphthalene derivatives exhibit a range of biological activities, there is limited contemporary research on the specific biological roles or signaling pathway interactions of this compound. Historical studies from the mid-20th century investigated its carcinogenic properties in the context of its parent amine, 2-naphthylamine, which is a known carcinogen.[4][5] However, these studies do not elucidate a specific mechanism of action involving signaling pathways.
Current research on related compounds, such as amidoalkyl naphthols, indicates a broad spectrum of biological activities including antiviral, antibacterial, and antioxidant properties.[6] These activities are generally attributed to the overall chemical structure rather than interaction with a specific signaling cascade.
Therefore, at present, there is no established evidence to suggest that this compound directly modulates specific signaling pathways. Its primary significance in the scientific community remains as a chemical intermediate.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment.
Hazard Identification:
-
Causes serious eye damage. [7]
-
May be harmful if swallowed or in contact with skin.
-
May cause skin irritation.[8]
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with well-defined chemical properties and established synthesis protocols. While its direct biological applications and interactions with cellular signaling pathways are not extensively characterized, its utility in the synthesis of a wide range of organic compounds makes it a compound of interest for chemists and researchers in drug discovery and materials science. This guide provides a foundational understanding of its chemistry and handling to support its effective use in a research and development setting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 41772-23-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. The carcinogenic properties of this compound and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Carcinogenic Properties of this compound and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Amino-1-naphthol Hydrochloride from beta-Naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-naphthol hydrochloride, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis originates from the readily available starting material, beta-naphthol (2-naphthol), and can be achieved through two primary, industrially relevant pathways: the azo-coupling route and the nitroso route. This document details the experimental protocols for both methods, presents key quantitative data in a comparative format, and includes spectroscopic data for the characterization of the starting materials, intermediates, and the final product.
Synthetic Pathways Overview
The transformation of beta-naphthol to this compound involves the introduction of a nitrogen-containing functional group at the C1 position and a hydroxyl group at the C2 position of the naphthalene ring. The two principal synthetic strategies are visualized below.
Azo-Coupling Route
This pathway involves the electrophilic substitution of an aryldiazonium salt onto the electron-rich ring of beta-naphthol, forming a stable azo dye intermediate. This intermediate is then subjected to reductive cleavage to yield the desired aminonaphthol.
"beta-Naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Azo Dye Intermediate (Orange II)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Amino-1-naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
"beta-Naphthol" -> "Azo Dye Intermediate (Orange II)" [label=" Diazotized Sulfanilic Acid, NaOH, H₂O, ~5°C", color="#4285F4"]; "Azo Dye Intermediate (Orange II)" -> "2-Amino-1-naphthol" [label=" Sodium Hydrosulfite (Na₂S₂O₄), Heat", color="#EA4335"]; "2-Amino-1-naphthol" -> "this compound" [label=" HCl", color="#34A853"]; }
Nitroso Route
This alternative method proceeds via the direct nitrosation of beta-naphthol to form 1-nitroso-2-naphthol. Subsequent reduction of the nitroso group affords the target aminonaphthol.
"beta-Naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "1-Nitroso-2-naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Amino-1-naphthol" [fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" [fillcolor="#FBBC05", fontcolor="#202124"];
"beta-Naphthol" -> "1-Nitroso-2-naphthol" [label=" NaNO₂, H₂SO₄, <5°C", color="#4285F4"]; "1-Nitroso-2-naphthol" -> "2-Amino-1-naphthol" [label=" Sodium Hydrosulfite (Na₂S₂O₄), NaOH, H₂O", color="#EA4335"]; "2-Amino-1-naphthol" -> "this compound" [label=" HCl", color="#34A853"]; }
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for both synthetic routes, allowing for a direct comparison of their efficiency and requirements.
Table 1: Reagents and Yields for the Synthesis of this compound
| Parameter | Azo-Coupling Route (via Orange II) | Nitroso Route |
| Starting Material | beta-Naphthol | beta-Naphthol |
| Key Intermediate | Orange II | 1-Nitroso-2-naphthol |
| Reducing Agent | Sodium Hydrosulfite | Sodium Hydrosulfite |
| Overall Yield | 66-74%[1] | ~99% (for reduction step) |
| Purity of Final Product | High, purification with stannous chloride recommended | High, requires careful purification[1] |
Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.
Azo-Coupling Route
This route is a well-established and reliable method, often preferred due to the crystalline and easily handled nature of the azo dye intermediate.[1]
Step 1: Diazotization of Sulfanilic Acid
-
In a suitable vessel, a mixture of sulfanilic acid dihydrate (105 g, 0.5 mole), anhydrous sodium carbonate (26.5 g, 0.25 mole), and 500 mL of water is heated and stirred until complete dissolution.
-
The solution is then cooled in an ice bath to 15°C.
-
A solution of sodium nitrite (37 g, 0.54 mole) in 100 mL of water is added.
-
This resulting solution is immediately poured onto a mixture of concentrated hydrochloric acid (106 mL, 1.25 moles) and 600 g of ice in a separate beaker. A fine suspension of the diazonium salt is formed.
Step 2: Coupling with beta-Naphthol to form Orange II
-
In a 5-L flask, beta-naphthol (72 g, 0.5 mole) is dissolved in a warm solution of sodium hydroxide (110 g, 2.75 moles) in 600 mL of water.
-
The solution is cooled to approximately 5°C by the addition of 400 g of ice.
-
The suspension of the diazonium salt from Step 1 is added to the cold beta-naphthol solution with vigorous stirring.
-
The mixture is stirred and allowed to stand for one hour. The azo dye, Orange II, precipitates as a thick paste.[1]
Step 3: Reduction of Orange II and Isolation of this compound
-
The suspension of Orange II is heated to 45-50°C to dissolve the material.
-
Technical sodium hydrosulfite (230 g, approx. 1.1 moles) is added cautiously in portions while stirring until the initial frothing subsides. The remainder is then added promptly.
-
The mixture is heated until it begins to froth to complete the reduction and facilitate filtration.
-
The mixture is then cooled to 25°C in an ice bath, and the precipitated crude aminonaphthol is collected by filtration and washed with water.
-
The crude product is then dissolved in a solution of stannous chloride (2 g) and concentrated hydrochloric acid (53 mL) in 1 L of water at 30°C.
-
The solution is filtered and then treated with 1.2 L of concentrated hydrochloric acid to precipitate the this compound.
-
The precipitate is collected by filtration, washed with 20% hydrochloric acid and then ether, and air-dried. The yield is typically between 180-200 g (66-74% based on beta-naphthol).[1]
Nitroso Route
This route offers a more direct pathway, avoiding the synthesis of an azo dye. However, the nitroso intermediate can be voluminous and may lead to the formation of tarry by-products if not handled carefully.[1]
Step 1: Synthesis of 1-Nitroso-2-naphthol
-
Dissolve 10 g of 2-naphthol in a solution of 2.8 g of sodium hydroxide in 100 mL of water, and dilute to 200 mL.
-
Add a solution of 5 g of sodium nitrite in a small amount of water.
-
Cool the mixture with 100 g of ice and slowly add 140 mL of 10% sulfuric acid with constant stirring, maintaining the temperature below 5°C.
-
The 1-nitroso-2-naphthol separates as a pale yellow precipitate. Allow it to stand for 2 hours, then filter and wash with water until the washings are only slightly acidic. The yield is nearly theoretical.[2]
Step 2: Reduction of 1-Nitroso-2-naphthol and Isolation of this compound
-
In a large crock, place 240 g (1.39 moles) of moist 1-nitroso-2-naphthol, 1.5 L of water, and 300 mL of 5 N sodium hydroxide. Stir for about 30 minutes until most of the nitroso compound has dissolved.
-
Add an additional 1.2 L of 5 N sodium hydroxide.
-
Heat the mixture to 35°C with steam and then add 600 g of technical sodium hydrosulfite while stirring.
-
The reduction is typically rapid. After the reduction is complete, the crude aminonaphthol is precipitated by the addition of hydrochloric acid.
-
The crude product is collected and purified in a similar manner to the azo-coupling route, by dissolving in dilute hydrochloric acid containing stannous chloride as an antioxidant, followed by precipitation with concentrated hydrochloric acid.[1] A reported yield for a similar catalytic hydrogenation reduction is 99%.[3]
Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material, intermediates, and the final product.
Table 2: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (ppm) and Multiplicities |
| beta-Naphthol | CDCl₃ | 7.75 (d), 7.74 (d), 7.66 (d), 7.42 (t), 7.32 (t), 7.12 (d), 7.09 (d), 5.19 (s, -OH) |
| 1-Nitroso-2-naphthol | DMSO-d₆ | Data available in spectral databases, specific shifts not explicitly listed in search results. |
| Orange II | D₂O | Aromatic protons in the range of 6.75-8.00 ppm.[4] |
| This compound | DMSO-d₆ | Spectra available from commercial suppliers, detailed assignments require further analysis of the provided spectra.[5] |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (ppm) |
| beta-Naphthol | CDCl₃ | 153.6, 135.0, 130.3, 129.3, 128.0, 126.9, 126.7, 124.0, 118.0, 109.9 |
| 1-Nitroso-2-naphthol | Not specified | Data available in spectral databases, specific shifts not explicitly listed in search results. |
| Orange II | DMSO | Data indicates a mixture of hydrazone and azo tautomers.[6] |
| This compound | Not specified | Spectra available from commercial suppliers, detailed assignments require further analysis of the provided spectra.[7] |
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) |
| beta-Naphthol | ~3200-3600 (O-H stretch, broad), ~3050 (aromatic C-H stretch), ~1600 (C=C stretch) |
| 1-Nitroso-2-naphthol | ~3450 (O-H stretch, broad), ~3050 (aromatic C-H stretch), 1503-1541 (N=O stretch), ~1600 (C=C stretch) |
| Orange II | ~3400-3650 (O-H stretch), ~1037 (N=N stretch), ~1209 (C-O stretch) |
| This compound | Data available in spectral databases. |
Conclusion
This guide has outlined two robust and well-documented synthetic routes for the preparation of this compound from beta-naphthol. The choice between the azo-coupling route and the nitroso route will depend on factors such as scale, available equipment, and desired purity profile. The azo-coupling method is often favored for its reliable crystallization of the intermediate and high purity of the final product. The nitroso route provides a more direct path but may require more careful control of reaction conditions to minimize side-product formation. The provided experimental protocols and spectroscopic data serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(41772-23-0) 1H NMR spectrum [chemicalbook.com]
- 6. Experimental and computational studies of structure and bonding in parent and reduced forms of the azo dye Orange II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Amino-2-naphthol hydrochloride(1198-27-2) 13C NMR [m.chemicalbook.com]
The Formation of 2-Amino-1-naphthol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical synthesis of 2-Amino-1-naphthol hydrochloride, a significant naphthol derivative. The document outlines the primary reaction mechanisms, detailed experimental protocols, and quantitative data to support reproducibility. Furthermore, it touches upon the biological relevance of aminonaphthol derivatives, an important consideration for professionals in drug development.
Core Synthesis Mechanism
The formation of this compound predominantly proceeds through a multi-step synthesis starting from β-naphthol. The core of the synthesis involves the introduction of a nitrogen-containing functional group at the C1 position of the naphthol ring, followed by its reduction to an amino group and subsequent conversion to the hydrochloride salt.
Two primary pathways for the introduction of the nitrogen-containing group are well-documented:
-
Azo Coupling and Reduction: This is a widely used method that involves the coupling of β-naphthol with a diazonium salt to form an azo dye. A common example is the formation of the dye "Orange II" by coupling β-naphthol with diazotized sulfanilic acid. This azo compound is then reduced, typically using a reducing agent like sodium hydrosulfite, which cleaves the azo bond to yield the aminonaphthol.
-
Nitrosation and Reduction: An alternative route involves the direct nitrosation of β-naphthol to form nitroso-β-naphthol. This intermediate is then reduced to the corresponding aminonaphthol. This reduction can be achieved using various reagents, including stannous chloride in an acidic medium.
Following the reduction step in either pathway, the resulting 2-amino-1-naphthol is highly susceptible to oxidation, especially in solution. To stabilize the compound and facilitate its isolation, it is precipitated as its hydrochloride salt by treatment with concentrated hydrochloric acid. The presence of an antioxidant like sodium bisulfite is often necessary to prevent decomposition during the process.
Synthesis Pathway and Logic
The following diagram illustrates the primary synthesis pathway for this compound via the azo coupling and reduction method.
Caption: Synthesis pathway of this compound from β-naphthol.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 1-amino-2-naphthol hydrochloride, a closely related isomer, as detailed in Organic Syntheses. The principles and yields are comparable for the synthesis of this compound.
Table 1: Reagents for the Preparation of Orange II (Azo Intermediate)
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |
| Sulfanilic acid dihydrate | 211.22 | 0.5 | 105 g |
| Anhydrous sodium carbonate | 105.99 | 0.25 | 26.5 g |
| Sodium nitrite | 69.00 | 0.54 | 37 g |
| Concentrated hydrochloric acid | 36.46 | 1.25 | 106 mL |
| β-Naphthol | 144.17 | 0.5 | 72 g |
| Sodium hydroxide | 40.00 | 2.75 | 110 g |
Table 2: Reagents and Yield for the Reduction of Orange II
| Reagent / Product | Molar Mass ( g/mol ) | Amount (moles) | Quantity / Yield |
| Sodium hydrosulfite (technical) | 174.11 | ~1.1 | 230 g |
| 1-Amino-2-naphthol hydrochloride | 195.65 | - | 70-83 g (72-85%) |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of aminonaphthol hydrochlorides, adapted from established procedures.
Protocol 1: Diazotization of Sulfanilic Acid
-
A mixture of 105 g (0.5 mole) of sulfanilic acid dihydrate, 26.5 g (0.25 mole) of anhydrous sodium carbonate, and 500 cc of water is heated and stirred until complete dissolution.
-
The solution is then cooled in an ice bath to 15°C.
-
A solution of 37 g (0.54 mole) of sodium nitrite in 100 cc of water is added.
-
This resulting solution is immediately poured onto a mixture of 106 cc (1.25 moles) of concentrated hydrochloric acid and 600 g of ice in a 2-L beaker to form the diazonium salt suspension.
Protocol 2: Coupling with β-Naphthol to Form Orange II
-
72 g (0.5 mole) of β-naphthol is dissolved in a warm solution of 110 g (2.75 moles) of sodium hydroxide in 600 cc of water in a 5-L flask.
-
The solution is cooled to approximately 5°C by adding 400 g of ice.
-
The previously prepared diazonium salt suspension is added to the β-naphthol solution.
-
The mixture is stirred thoroughly and allowed to stand for one hour, during which the azo compound, Orange II, precipitates.
Protocol 3: Reduction of Orange II and Formation of Hydrochloride Salt
-
The suspension of Orange II is heated to 45–50°C, at which point the material dissolves.
-
Approximately one-tenth of 230 g (~1.1 moles) of technical sodium hydrosulfite is added cautiously with stirring until the initial frothing subsides.
-
The remainder of the sodium hydrosulfite is then added promptly. The initially formed yellow precipitate transitions to the nearly colorless aminonaphthol.
-
The solution is cooled to 20°C with about 1 kg of ice, and 500 cc of concentrated hydrochloric acid is added with stirring. This precipitates the aminonaphthol as a voluminous, nearly white precipitate.[1]
-
The precipitate is collected by filtration and may be further purified by recrystallization from hot water containing a small amount of sodium bisulfite and hydrochloric acid to yield colorless needles of 1-amino-2-naphthol hydrochloride.[1]
Biological Context and Drug Development Relevance
While the core of this document focuses on the chemical synthesis, it is crucial for drug development professionals to understand the biological context of aminonaphthol derivatives.
-
Carcinogenic Properties: It is important to note that 2-amino-1-naphthol and its parent amine, 2-naphthylamine, have been identified as carcinogenic. This necessitates careful handling and consideration of their toxicological profiles in any research or development setting.
-
Anticancer and Antimicrobial Potential: In contrast, various derivatives of aminonaphthols, often synthesized through multicomponent reactions like the Betti reaction, have shown promising biological activities.[2] These activities include antitumor, antioxidant, and antimicrobial effects. This dual nature of the aminonaphthol scaffold—presenting both toxicity and therapeutic potential—makes it an intriguing area for medicinal chemistry research. The core structure can be modified to reduce toxicity while enhancing desired therapeutic effects.
The relationship between these properties can be visualized as follows:
Caption: Logical relationship of the aminonaphthol scaffold to its biological properties.
This technical guide provides a foundational understanding of the synthesis of this compound. The detailed protocols and quantitative data serve as a valuable resource for laboratory work, while the biological context offers strategic insights for professionals in the field of drug discovery and development. The instability of the free amine and the documented carcinogenicity of the parent compound are critical safety and handling considerations.[1]
References
"2-Amino-1-naphthol hydrochloride" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-1-naphthol hydrochloride, a chemical compound of interest in various scientific domains. This document consolidates key chemical and physical data, outlines a relevant synthetic protocol, and describes an analytical method. Furthermore, it delves into the metabolic context of its parent compound, 2-naphthylamine, and associated toxicological information.
Core Chemical Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 41772-23-0 | [1] |
| Molecular Weight | 195.65 g/mol | [1] |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Physical Appearance | White to Gray to Brown powder to crystal | |
| Solubility | Soluble in Methanol | [2] |
| Storage Conditions | 2-8°C, stored under nitrogen, away from moisture | [2] |
Metabolic Pathway of the Parent Amine: 2-Naphthylamine
2-Amino-1-naphthol is a known metabolite of the carcinogenic compound 2-naphthylamine. Understanding this metabolic pathway is crucial for toxicological and drug metabolism studies. The following diagram illustrates the key steps in the biotransformation of 2-naphthylamine.
Experimental Protocols
Representative Synthesis of an Aminonaphthol Hydrochloride Isomer
While a specific detailed synthesis protocol for this compound was not prominently available in the reviewed literature, a well-documented procedure for its isomer, 1-Amino-2-naphthol hydrochloride, is presented here as a representative example of aminonaphthol hydrochloride synthesis. This method involves the reduction of the azo dye Orange II.[3]
Materials:
-
Orange II (sodium salt of p-(2-hydroxy-1-naphthylazo)benzenesulfonic acid)
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Decolorizing carbon
-
Ether
Procedure:
-
Reduction of Orange II: A solution of Orange II in water is heated, and a solution of stannous chloride in concentrated hydrochloric acid is added until the color of the azo dye is discharged.
-
Isolation of the Hydrochloride Salt: The hot solution is filtered to remove any impurities. Upon cooling, 1-Amino-2-naphthol hydrochloride crystallizes.
-
Purification: The crude product can be purified by recrystallization. It is dissolved in hot water containing a small amount of stannous chloride and hydrochloric acid, treated with decolorizing carbon, and filtered. Concentrated hydrochloric acid is added to the hot filtrate, and upon cooling, pure crystals of 1-Amino-2-naphthol hydrochloride are obtained.
-
Washing and Drying: The crystals are collected by filtration, washed with dilute hydrochloric acid and then with ether to facilitate drying. The product is air-dried.[3]
Note: 1-Amino-2-naphthol and its hydrochloride salt are sensitive to atmospheric oxidation and should be handled accordingly. The hydrochloride is reported to be unstable and should be used within a few weeks of its preparation.[3]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An analytical method for the separation of 2-Amino-1-naphthol has been described and can be adapted for the analysis of this compound.
Instrumentation and Conditions:
-
Column: A reverse-phase (RP) HPLC column, such as Newcrom R1.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.
-
Detection: UV detection is typically suitable for aromatic compounds.
This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.
Safety and Toxicology
This compound should be handled with care, following standard laboratory safety procedures. It is classified as causing serious eye damage.
It is critical to note that the parent amine, 2-naphthylamine, is a well-established human carcinogen, primarily targeting the urinary bladder. The metabolic activation of 2-naphthylamine to reactive intermediates that can form DNA adducts is a key mechanism in its carcinogenicity. As 2-Amino-1-naphthol is a metabolite of 2-naphthylamine, its toxicological profile is of significant concern.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of an aminonaphthol hydrochloride, based on the representative protocol provided.
References
solubility of "2-Amino-1-naphthol hydrochloride" in different solvents
An In-depth Technical Guide to the Solubility of 2-Amino-1-naphthol hydrochloride
For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active compounds is paramount. This guide provides a detailed overview of the solubility characteristics of this compound, a crucial parameter influencing its behavior in various experimental and physiological environments.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on available information, a qualitative solubility profile can be summarized. It is important to note that the hydrochloride salt of 1-amino-2-naphthol is reportedly unstable and can decompose in solution.[1]
| Solvent | Solubility | Notes |
| Methanol | Soluble[2] | - |
| Water | Slightly Soluble | A fresh solution is faintly colored and may leave a trace of residue upon filtration.[1] The compound's stability in aqueous solutions should be considered, as decomposition can occur.[1] |
| Dilute Hydrochloric Acid | Slightly Soluble[3] | The common ion effect may influence solubility. |
| Alcohol (General) | Slightly Soluble[3] | This likely includes ethanol and other simple alcohols. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent(s) of appropriate purity
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is necessary to ensure saturation.[4]
-
-
Equilibration:
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically.[5]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.[4][5]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer at the λmax of the compound or HPLC with a suitable detector).
-
-
Calculation:
-
Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Biological Context
While specific signaling pathways for this compound are not well-defined in the literature, it is known to be a carcinogenic compound, similar to its parent amine, 2-naphthylamine.[6][7] The broader class of amidoalkyl naphthols, to which this compound is related, exhibits a range of biological activities, including antiviral, antibacterial, and antifungal properties.[8] The solubility of such compounds is a critical factor in their bioavailability and, consequently, their biological and toxicological effects. Further research into the specific molecular interactions and pathways affected by this compound is warranted, particularly in the context of its carcinogenicity.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | 41772-23-0 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The carcinogenic properties of this compound and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Carcinogenic Properties of this compound and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 2-Amino-1-naphthol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 2-Amino-1-naphthol hydrochloride. Due to the limited availability of complete quantitative data for this compound, this guide also includes data for the closely related isomer, 1-Amino-2-naphthol hydrochloride, for comparative purposes. The information is presented to assist in the identification, characterization, and analysis of these compounds.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its isomer.
Table 1: ¹H NMR, ¹³C NMR, and IR Spectroscopic Data
| Spectroscopy | This compound | 1-Amino-2-naphthol hydrochloride |
| ¹H NMR | Data not readily available in quantitative format. A spectrum is available for viewing.[1] | Data not readily available in quantitative format. A spectrum is available for viewing.[2] |
| ¹³C NMR | Data not readily available in quantitative format. | Data not readily available in quantitative format. A spectrum is available for viewing.[3] |
| IR (Infrared) | Data not readily available in quantitative format. | Data not readily available in quantitative format. Spectra obtained via KBr wafer and ATR-Neat techniques are available for viewing.[2][4] |
Table 2: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| 2-Naphthol (related compound) | Not specified | 331[5] |
| 1-Naphthol (related compound) | Water | 321.6[6] |
| 1-Naphthol (related compound) | Chloroform | 323.0[6] |
| 2-Naphthol (related compound) | Water | 273.6[6] |
| 2-Naphthol (related compound) | Chloroform | 275.4[6] |
Experimental Protocols
Detailed experimental protocols for acquiring the types of spectroscopic data presented are outlined below. These are generalized procedures applicable to solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of solid organic compounds involves the following steps:
-
Sample Preparation : Precisely weigh approximately 10 mg of the sample.[5] Dissolve the sample in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Transfer : Filter the solution through a cotton wool plug into a 5-mm NMR tube to a volume of approximately 700 µL.[5]
-
Instrumentation : Place the NMR tube into the spectrometer.
-
Shimming : Perform shimming of the sample to achieve a homogeneous magnetic field, which is crucial for obtaining good line shape and signal-to-noise ratio.[5]
-
Data Acquisition : Acquire the NMR data using a standard pulse sequence. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform to obtain the NMR spectrum. Phase and baseline corrections are then applied.
Infrared (IR) Spectroscopy (KBr Pellet Method)
The Potassium Bromide (KBr) pellet method is a common technique for obtaining the IR spectrum of a solid sample:
-
Grinding : Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mixing : Mix the ground sample with about 100-200 mg of dry KBr powder. KBr is transparent in the IR region.
-
Pellet Formation : Place the mixture into a pellet die and apply high pressure with a hydraulic press to form a transparent pellet.
-
Analysis : Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The following protocol is a general procedure for obtaining the UV-Vis spectrum of an aromatic amine:
-
Stock Solution Preparation : Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., water, chloroform, ethanol).
-
Working Solutions : Prepare a series of working solutions by diluting the stock solution to appropriate concentrations.
-
Instrumentation : Use a double beam UV-Vis spectrophotometer with quartz cuvettes.
-
Blank Measurement : Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement : Record the absorbance of each working solution across the desired wavelength range (typically 200-800 nm for aromatic compounds). The wavelength of maximum absorbance (λmax) is a key characteristic.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
- 1. This compound(41772-23-0) 1H NMR [m.chemicalbook.com]
- 2. 1-Amino-2-naphthol hydrochloride | C10H10ClNO | CID 518469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Amino-2-naphthol hydrochloride(1198-27-2) 13C NMR spectrum [chemicalbook.com]
- 4. 1-Amino-2-naphthol hydrochloride(1198-27-2) IR Spectrum [chemicalbook.com]
- 5. Absorption [2-Naphthol] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
"2-Amino-1-naphthol hydrochloride" safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for 2-Amino-1-naphthol hydrochloride (CAS No: 41772-23-0). The information is compiled to ensure safe laboratory practices and to provide clear guidance in case of accidental exposure or release.
Chemical Identification and Physical Properties
This compound is a chemical compound used in laboratory research. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClNO | [1] |
| Molecular Weight | 195.65 g/mol | [1] |
| Appearance | White to Gray to Brown powder/crystal | |
| Purity | ≥95% to >98.0% | [1] |
| Melting Point | 250 °C (decomposes) | |
| Storage Temperature | 4°C, under nitrogen, away from moisture | [1] |
Hazard Identification and GHS Classification
It is crucial to be aware of the hazards associated with this compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.
-
Signal Word: Danger
-
Pictograms:
-
GHS05: Corrosion
-
-
Hazard Statements (H-codes):
-
H318: Causes serious eye damage.
-
H302 + H332: Harmful if swallowed or if inhaled.
-
H317: May cause an allergic skin reaction.
-
H400: Very toxic to aquatic life.
-
-
Precautionary Statements (P-codes):
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize risk.
Handling:
-
Use only in a well-ventilated area or outdoors.[2]
-
Avoid dust formation and inhalation.[3]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store locked up.[3]
-
Store at 4°C, under nitrogen, and away from moisture.[1]
-
Incompatible Materials: Strong oxidizing agents.[3]
Exposure Control and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are critical for preventing exposure.
| Exposure Control | Recommended Protocol/Equipment |
| Engineering Controls | Ensure adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower close to the workstation.[3][4] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Immediately change contaminated clothing. |
| Respiratory Protection | For tasks with potential for dust generation, a dust mask (e.g., type N95) is recommended. In poorly ventilated areas, a suitable respirator should be used.[5] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and immediately after handling the product.[2][3] |
First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/ophthalmologist.[3] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[3] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor if you feel unwell.[2] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Personal Precautions: Wear appropriate PPE. Evacuate personnel to safe areas. Avoid substance contact and inhalation of dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up and shovel the material. Place into a suitable, closed, and labeled container for disposal. Avoid creating dust.[4] Wash the spill area with plenty of water.
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or chemical foam.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Workflow for Chemical Spill Response
The following diagram outlines the logical steps for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to be released into the environment.
References
In-Depth Technical Guide: Carcinogenic Potential of 2-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential carcinogenic properties of 2-Amino-1-naphthol hydrochloride. The document focuses on the pivotal study by Bonser et al. (1952), which remains the most direct investigation into the carcinogenicity of this compound. It also explores the metabolic relationship between this compound and its parent amine, 2-naphthylamine, a known human carcinogen. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the relevant metabolic and potential carcinogenic pathways to inform researchers and professionals in the fields of toxicology and drug development.
Introduction
This compound is a chemical intermediate and a metabolite of the well-established human bladder carcinogen, 2-naphthylamine.[1][2] Understanding the carcinogenic potential of this metabolite is crucial for assessing the overall risk associated with exposure to 2-naphthylamine and for the safety evaluation of related compounds in drug development. This guide delves into the primary research that has shaped our understanding of the carcinogenic properties of this compound.
Carcinogenicity Studies
The most definitive study on the carcinogenicity of this compound was conducted by Bonser, Clayson, Jull, and Pyrah in 1952, published in the British Journal of Cancer.[1][3][4] Their research involved both oral administration and bladder implantation in mice.
Oral Administration Studies
In these experiments, mice were administered this compound orally. The study aimed to determine if the compound could induce tumors at sites distant from the point of administration.
Experimental Protocol: Oral Administration in Mice
-
Animal Model: IF mice (sex not specified in the available abstract)[2]
-
Test Compound: this compound
-
Vehicle: Arachis oil[4]
-
Administration Route: Oral gavage[2]
-
Dosage and Schedule: The precise dosage and schedule from the 1952 study are not detailed in the readily available abstracts. However, related studies with the parent amine, 2-naphthylamine, involved daily administration.[2]
-
Duration: The experiment was conducted over a prolonged period to allow for tumor development.
-
Endpoint: Observation of tumor formation, particularly hepatomas (liver tumors).[2][4]
Quantitative Data: Oral Administration
The available information indicates that oral administration of 2-naphthylamine in mice led to the development of hepatomas.[2][4] The study by Bonser et al. (1952) suggested that the formation of these liver tumors was a result of the local action of a metabolite, implied to be 2-amino-1-naphthol.[4] Specific tumor incidence rates for the hydrochloride salt are not available in the abstracts.
Bladder Implantation Studies
To assess the local carcinogenic effect on the bladder epithelium, pellets containing this compound were surgically implanted into the bladders of mice.[4] This method was designed to mimic the direct exposure of the bladder lining to the chemical, which is relevant given that the parent compound, 2-naphthylamine, is a known bladder carcinogen.[2]
Experimental Protocol: Bladder Implantation in Mice
-
Animal Model: Mice (strain not specified in abstracts)
-
Test Compound: this compound
-
Vehicle: Paraffin wax pellets[4]
-
Procedure: A pellet containing the test compound was surgically inserted into the lumen of the mouse bladder.[4]
-
Control Groups: Control groups included the implantation of pellets containing paraffin wax alone and pellets with 2-naphthylamine.[4]
-
Duration: The animals were observed for an extended period to monitor for the development of bladder lesions.
-
Endpoint: Histopathological examination of the bladder epithelium for signs of metaplasia, papilloma, and carcinoma.[4]
Quantitative Data: Bladder Implantation
The bladder implantation experiments provided direct evidence of the local carcinogenic activity of this compound.
| Test Substance | Number of Mice | Bladder Epithelial Lesions | Carcinomas | Papillomas |
| This compound | 33 | 12 | 5 | 3 |
| 2-Naphthylamine | 31 | 1 (simple hyperplasia) | 0 | 0 |
| Paraffin Wax (Control) | 36 | 1 (simple hyperplasia) | 0 | 0 |
Table 1: Incidence of Bladder Tumors in Mice Following Implantation of a Paraffin Wax Pellet Containing the Test Substance (Bonser et al., 1952).[4]
These results demonstrate a statistically significant increase in bladder tumors in the mice treated with this compound compared to the control groups.[4]
Genotoxicity
While specific, comprehensive genotoxicity assays for this compound are not widely reported in recent literature, studies on its parent compound and related naphthalene metabolites provide some insights. For instance, 2-naphthol, a related metabolite of naphthalene, has been shown to induce DNA fragmentation in human lymphocytes in vitro, suggesting a potential for genotoxicity.[5] The carcinogenic activity of 2-naphthylamine is understood to proceed through a genotoxic mechanism involving metabolic activation and the formation of DNA adducts.[6]
Metabolic Pathway and Mechanism of Carcinogenesis
The carcinogenicity of this compound is intrinsically linked to the metabolism of its parent amine, 2-naphthylamine.
Metabolic Activation of 2-Naphthylamine
The metabolic activation of 2-naphthylamine is a critical step in its carcinogenic process.[6] It is metabolized in the liver via N-hydroxylation to form N-hydroxy-2-naphthylamine. This intermediate can then undergo rearrangement to form 2-Amino-1-naphthol. It is this ortho-aminophenol metabolite that is considered a proximate carcinogen, capable of binding to DNA and initiating the carcinogenic process.
Experimental Workflow for Bladder Implantation
Discussion and Conclusion
The evidence, primarily from the seminal work of Bonser and colleagues, strongly indicates that this compound possesses local carcinogenic activity, particularly in the bladder epithelium of mice.[4] This is in contrast to its parent amine, 2-naphthylamine, which did not show local carcinogenic effects in the same bladder implantation model but is a potent systemic carcinogen upon oral administration.[2][4] This suggests that 2-Amino-1-naphthol is a key metabolite in the carcinogenic pathway of 2-naphthylamine.
For researchers and professionals in drug development, these findings underscore the importance of evaluating the metabolic profile of aromatic amine-containing compounds. The formation of ortho-aminophenol metabolites should be considered a potential red flag for carcinogenicity. Further modern genotoxicity and carcinogenicity studies on this compound could provide more detailed insights into its mechanism of action and dose-response relationship.
References
- 1. The carcinogenic properties of this compound and its parent amine 2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Carcinogenic Properties of this compound and its Parent Amine 2-Naphthylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.iarc.who.int [publications.iarc.who.int]
An In-depth Technical Guide on the Stability and Degradation Pathways of 2-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Amino-1-naphthol hydrochloride. The information herein is intended to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound is a water-soluble salt of 2-Amino-1-naphthol. It is known to be sensitive to environmental factors, particularly atmospheric oxygen.
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClNO |
| Molecular Weight | 195.65 g/mol |
| Appearance | White to gray to brown powder/crystal |
| Storage Conditions | 4°C, under an inert atmosphere (e.g., nitrogen), protected from moisture and light. |
Stability Profile
This compound is inherently unstable, particularly in solution and when exposed to air. Its degradation is primarily driven by oxidation. The presence of the electron-donating amino and hydroxyl groups on the naphthalene ring makes it susceptible to attack by oxidizing agents.
General Storage and Handling Recommendations
To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: The solid compound should be stored at 4°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] It should also be protected from moisture.
-
Solutions: Solutions of this compound are particularly prone to rapid degradation upon exposure to air. The use of deoxygenated solvents and the addition of antioxidants, such as sodium bisulfite, can help to mitigate this degradation.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Based on the chemical structure of this compound, the following stress conditions are relevant:
-
Oxidative Degradation: This is the most significant degradation pathway. Exposure to oxidizing agents like hydrogen peroxide is expected to cause rapid degradation.
-
Photodegradation: Exposure to UV or visible light may induce or accelerate degradation, especially in the presence of oxygen.
-
Thermal Degradation: Elevated temperatures can increase the rate of degradation, particularly in the solid state or in solution.
-
Hydrolytic Degradation: The stability of the compound across a range of pH values should be evaluated to understand its susceptibility to acid- and base-catalyzed hydrolysis.
Degradation Pathways
The primary degradation pathway for 2-Amino-1-naphthol is oxidation. While specific studies on the hydrochloride salt are limited, the autoxidation of structurally similar aminonaphthols provides a well-established model for its degradation.
Oxidative Degradation Pathway
The proposed oxidative degradation pathway of 2-Amino-1-naphthol proceeds through the following key steps:
-
Oxidation to Quinoneimine: The initial step involves the oxidation of the aminonaphthol to a highly reactive quinoneimine intermediate.
-
Hydrolysis to Naphthoquinone: The unstable quinoneimine readily undergoes hydrolysis to form 1,2-naphthoquinone.
-
Dimerization: The resulting naphthoquinone can then undergo further reactions, such as dimerization, to form more complex degradation products.
Experimental Protocols
This section outlines a representative experimental protocol for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Forced Degradation Study Protocol
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid). A gradient elution may be necessary to resolve all degradation products. A potential starting point is a mobile phase of acetonitrile and water.[2] |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a suitable wavelength (to be determined by UV scan of the parent compound and degradation products). |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | Data | Identify Peaks |
| Base Hydrolysis | 0.1 M NaOH | 8 h | RT | Data | Identify Peaks |
| Oxidation | 3% H₂O₂ | 4 h | RT | Data | Identify Peaks |
| Thermal (Solid) | Dry Heat | 48 h | 80°C | Data | Identify Peaks |
| Thermal (Solution) | Dry Heat | 24 h | 80°C | Data | Identify Peaks |
| Photodegradation | UV/Vis Light | 12 h | RT | Data | Identify Peaks |
Table 2: Stability Data under Accelerated Storage Conditions (Example)
| Time (Months) | % Assay of 2-Amino-1-naphthol HCl | Total Impurities (%) |
| 0 | Initial Value | Initial Value |
| 1 | Data | Data |
| 3 | Data | Data |
| 6 | Data | Data |
Experimental Workflow and Logical Relationships
The development of a stability-indicating method follows a logical workflow, as depicted in the diagram below.
Conclusion
This compound is a chemically unstable compound, with oxidative degradation being the primary pathway of concern. Proper storage and handling are critical to maintaining its purity and integrity. The development of a validated stability-indicating analytical method is essential for accurately assessing its stability and for quality control in pharmaceutical applications. The information and protocols provided in this guide serve as a foundation for researchers and scientists working with this compound. Further experimental work is necessary to obtain specific quantitative data and fully characterize all potential degradation products.
References
An In-depth Technical Guide to 2-Amino-1-naphthol Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1-naphthol hydrochloride, a key aromatic amine, has a history deeply intertwined with the development of synthetic dye chemistry in the late 19th and early 20th centuries. While a singular moment of discovery is not clearly documented, its emergence is a direct result of the extensive investigation into the derivatives of naphthalene for the burgeoning dye industry. This guide provides a comprehensive overview of the historical synthesis, physicochemical properties, and applications of this compound, drawing from historical chemical literature and modern chemical data. The document details the probable synthetic pathways, presents key data in a structured format, and offers insights into its role as a chemical intermediate.
Discovery and Historical Context
The discovery of this compound cannot be attributed to a single researcher or a specific date. Instead, its development is a part of the broader exploration of aminonaphthol chemistry, which was a fertile ground for the synthesis of azo dyes. The foundational work on diazotization by Peter Griess in 1858 laid the groundwork for the creation of a vast array of synthetic dyes. In this context, aminonaphthols, including the 2-amino-1-naphthol isomer, were synthesized as crucial coupling components or as products of the reduction of azo dyes.
Early chemical literature, such as German chemical technology journals from the early 20th century, makes mention of derivatives of 2-Amino-1-naphthol in the context of dye synthesis, confirming its use as a chemical intermediate during this period. The synthesis of its isomers, particularly 1-Amino-2-naphthol, is well-documented in resources like Organic Syntheses, and it is highly probable that the synthesis of this compound followed a similar chemical logic. The primary challenge for early chemists was preventing the oxidation of the aminonaphthol during its isolation and conversion to the more stable hydrochloride salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier catalogs and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀ClNO | ChemScene, Sigma-Aldrich |
| Molecular Weight | 195.65 g/mol | ChemScene, Sigma-Aldrich |
| Appearance | White to Gray to Brown powder/crystal | ChemicalBook, TCI America |
| Solubility | Soluble in Methanol | ChemicalBook |
| Storage Conditions | 2-8°C, stored under nitrogen, away from moisture | ChemicalBook, ChemScene |
| InChI | 1S/C10H9NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-6,12H,11H2;1H | Sigma-Aldrich |
| SMILES | Cl.Nc1ccc2ccccc2c1O | Sigma-Aldrich |
| CAS Number | 41772-23-0 | ChemScene |
Historical Synthesis and Experimental Protocols
The most probable historical route for the synthesis of this compound involves a two-step process: the formation of an azo dye followed by its reduction. This methodology is well-established for the synthesis of aminonaphthol isomers.
Step 1: Synthesis of the Azo Dye Intermediate (1-Phenylazo-2-naphthol)
The first step is a classic azo coupling reaction between a diazotized aromatic amine (in this case, aniline) and 1-naphthol.
Experimental Protocol (Inferred from analogous syntheses):
-
Diazotization of Aniline: A solution of aniline in dilute hydrochloric acid is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature, to form the benzenediazonium chloride solution.
-
Coupling Reaction: 1-Naphthol is dissolved in an aqueous sodium hydroxide solution and cooled. The cold diazonium salt solution is then added slowly to the alkaline 1-naphthol solution with constant stirring. The coupling reaction results in the precipitation of the azo dye, 1-phenylazo-2-naphthol, which can be collected by filtration.
Step 2: Reduction of the Azo Dye to this compound
The azo dye is then reduced to yield the aminonaphthol. Stannous chloride in the presence of hydrochloric acid was a common and effective reducing agent for this transformation in the early 20th century.
Experimental Protocol (Inferred from analogous syntheses):
-
Reduction: The synthesized azo dye is suspended in a suitable solvent, and a solution of stannous chloride in concentrated hydrochloric acid is added. The mixture is heated to facilitate the reductive cleavage of the azo bond.
-
Isolation of the Hydrochloride Salt: Upon completion of the reduction, the reaction mixture is cooled. The this compound precipitates from the acidic solution and can be isolated by filtration. The precipitate is then washed with cold, dilute hydrochloric acid and dried. The use of an acidic medium and the presence of excess stannous chloride helps to prevent the oxidation of the product.
Caption: Probable historical synthesis pathway for this compound.
Historical and Modern Applications
Dye Synthesis
The primary historical application of 2-Amino-1-naphthol and its derivatives was as an intermediate in the synthesis of a variety of dyes. As a coupling component, the free amine could be diazotized and coupled with other aromatic compounds to produce a range of azo dyes.
Photographic Developers
While aminophenols and other aminonaphthol derivatives, such as Amidol (2,4-diaminophenol dihydrochloride), were widely used as developing agents in black and white photography, the specific inclusion of this compound in historical developer formulas is not well-documented.[1] However, given its chemical nature as a reducing agent, its potential use as a developer is plausible.
Analytical Chemistry
There is limited specific information on the use of this compound as an analytical reagent.
Signaling Pathways and Biological Activity
Currently, there is no significant body of research that implicates this compound in specific biological signaling pathways. Its primary role has been in chemical synthesis rather than as a bioactive molecule.
Conclusion
The history of this compound is a reflection of the broader narrative of organic chemistry's evolution, particularly in the field of synthetic dyes. While the exact moment of its first synthesis is not recorded, its existence and utility as a chemical intermediate in the early 20th century are evident. The probable synthetic route, involving the formation and subsequent reduction of an azo dye, is a classic example of the chemical ingenuity of that era. Today, it remains a commercially available reagent, a testament to the enduring utility of these fundamental chemical building blocks. Further research into historical chemical archives may yet uncover more specific details about its discovery and early applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis, vibrant colors, and diverse physicochemical properties have led to their widespread use in textiles, printing, and various technological applications.[1][2] In the realm of drug development and biomedical sciences, azo compounds are gaining attention for their potential as antibacterial, antiviral, and anticancer agents.[3][4][5] The structural diversity of azo dyes, achievable through the selection of different diazo and coupling components, allows for the fine-tuning of their biological activity and therapeutic potential.[6]
This document provides detailed protocols for the synthesis of azo dyes using 2-Amino-1-naphthol hydrochloride as the key coupling component. The synthesis is a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with 2-Amino-1-naphthol.[6][7]
General Synthesis Overview
The synthesis of azo dyes from this compound proceeds in two main stages:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treating it with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[7]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with the electron-rich 2-Amino-1-naphthol. The reaction is carried out in a slightly alkaline medium to deprotonate the hydrochloride and hydroxyl groups, thereby activating the naphthol ring for electrophilic aromatic substitution. The diazonium salt then attacks the activated ring to form the stable azo dye.[8]
The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of azo dyes using this compound.
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine (Example: Aniline)
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, add aniline (0.05 mol) to a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Stir until the aniline dissolves completely.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.052 mol) in cold distilled water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring the mixture in the ice bath for an additional 15-20 minutes. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
Protocol 2: Azo Coupling with this compound
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve this compound (0.05 mol) in 100 mL of 10% sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cool this solution to 0-5 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of 2-Amino-1-naphthol.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with copious amounts of cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
The logical relationship of the azo coupling reaction is illustrated in the following diagram.
Caption: Logical diagram of the azo coupling reaction.
Data Presentation
The following tables provide representative quantitative data for the synthesis of azo dyes based on analogous reactions with other naphthols. Actual results may vary depending on the specific aromatic amine used and optimization of reaction conditions.
Table 1: Representative Reaction Parameters
| Parameter | Value | Reference |
| Diazotization Temperature | 0-5 °C | [7] |
| Coupling Temperature | 0-5 °C | [8] |
| Reaction Time (Coupling) | 30 minutes | [6] |
| pH of Coupling Medium | Alkaline (pH ~9-10) | [8] |
Table 2: Example Yields of Azo Dyes from Naphthols
| Diazo Component | Coupling Component | Yield (%) | Reference |
| Aniline | 2-Naphthol | ~90-95% | [7] |
| 4-Aminobenzenesulfonic acid | 2-Naphthol | High | |
| 2-Aminophenol | 1-Naphthol | 91% | [9][10] |
Applications and Considerations for Drug Development
Azo dyes and their derivatives have shown a range of biological activities that are of interest to drug development professionals.
-
Antimicrobial Activity: Many azo compounds have demonstrated antibacterial and antifungal properties.[3] The synthesized dyes can be screened against various pathogenic microbes to identify potential new antimicrobial agents.
-
Anticancer Potential: Certain azo dyes have been investigated for their cytotoxic effects on cancer cell lines.[3][4] For instance, some azo-naphthol derivatives have been explored as photosensitizers in photodynamic therapy for leukemia.[11] However, it is crucial to note that some azo dyes can be metabolized in the body to release aromatic amines, some of which are known carcinogens.[12][13] Therefore, thorough toxicological and metabolic studies are essential.
-
Prodrug Strategies: The azo bond can be susceptible to reductive cleavage by enzymes present in the gut microbiota, such as azoreductases. This property has been exploited to design colon-specific prodrugs, where an active drug molecule is linked via an azo bond, and is released upon reaching the colon.[4][5]
Characterization of Synthesized Azo Dyes
The structure and purity of the synthesized azo dyes should be confirmed using various analytical techniques:
-
Spectroscopy:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) in a suitable solvent, which is characteristic of the dye's color.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N stretching vibration (typically around 1400-1500 cm⁻¹), O-H, and N-H stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the azo dye.
References
- 1. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Azo dyes in clothing textiles can be cleaved into a series of mutagenic aromatic amines which are not regulated yet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-1-naphthol Hydrochloride in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-1-naphthol hydrochloride as a coupling component in diazotization reactions for the synthesis of azo dyes. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathways and workflows are presented to guide researchers in this synthetic application.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of these dyes is a cornerstone of color chemistry, with wide-ranging applications in textiles, printing, and as biological stains and pharmaceutical agents. The formation of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound.
This compound is a versatile bifunctional molecule containing both an amino and a hydroxyl group on a naphthalene scaffold. This structure allows it to act as an excellent coupling component in azo dye synthesis. The presence of the electron-donating amino and hydroxyl groups activates the naphthalene ring for electrophilic attack by the diazonium salt, leading to the formation of vividly colored azo compounds. The specific position of these groups influences the final color and properties of the dye.
Principle of the Reaction
The synthesis of an azo dye using this compound as the coupling component follows a two-stage electrophilic aromatic substitution mechanism:
-
Diazotization: A primary aromatic amine (e.g., aniline) is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of the coupling component, this compound. The electron-rich naphthalene ring of this compound is attacked by the diazonium ion, resulting in the formation of a stable azo dye. The coupling reaction is typically carried out in a slightly alkaline or acidic medium, depending on the specific reactants.
Quantitative Data
While specific quantitative data for a wide range of azo dyes derived from this compound is not extensively available in the public domain, the following table presents representative data for a structurally similar and well-characterized azo dye, 1-(1-Phenylazo)-2-naphthol, synthesized from aniline and 2-naphthol. This data can serve as a benchmark for researchers.
| Aromatic Amine | Coupling Component | Product | Yield (%) | λmax (nm) | Reference |
| Aniline | 2-Naphthol | 1-(1-Phenylazo)-2-naphthol | High (precursor to 72.2% yield of reduced product) | 316, 480 | [2] |
Note: The yield reported is for the subsequent reduction product, 1-amino-2-naphthol hydrochloride, indicating a high-yielding azo coupling step.
Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using a primary aromatic amine and this compound as the coupling component.
Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)
Materials:
-
Aniline (or other primary aromatic amine)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare a solution of the primary aromatic amine. For example, dissolve the amine in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, stir the mixture for an additional 10-15 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The presence of a slight excess is desirable to ensure complete diazotization.
-
The resulting cold solution contains the diazonium salt and is ready for the coupling reaction.
Protocol 2: Azo Coupling with this compound
Materials:
-
Diazonium salt solution (from Protocol 1)
-
This compound
-
Sodium Hydroxide (NaOH) solution or Sodium Acetate solution
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve this compound in a suitable solvent. Depending on the desired pH for the coupling reaction, this could be a dilute aqueous solution of sodium hydroxide or a buffer solution like sodium acetate.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form. The color will depend on the specific aromatic amine used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Isolate the azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye, for instance, in a desiccator or a low-temperature oven.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Chemical pathway of azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Conclusion
This compound serves as a valuable coupling component in the synthesis of azo dyes. The protocols and data provided in these application notes offer a foundational guide for the synthesis and characterization of novel azo compounds. The versatility of the diazotization and coupling reactions allows for the generation of a diverse library of dyes with potential applications across various scientific and industrial fields. Further research can focus on the synthesis of specific dyes and the characterization of their unique properties, such as their absorption spectra, stability, and potential biological activities.
References
- 1. The Study Preparation And Identification New Dye Of Azo Dyes. [journalijar.com]
- 2. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
Application Notes and Protocols for the Synthesis of Azo Pigments from 2-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo pigments are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). They are widely utilized in various industrial applications, including textiles, paints, printing inks, and plastics, due to their brilliant colors, good lightfastness, and thermal stability. The synthesis of azo pigments typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.
This document provides a detailed protocol for the synthesis of azo pigments using 2-Amino-1-naphthol hydrochloride as the diazo component. Due to the presence of both an amino and a hydroxyl group on the naphthalene ring, the diazotization of this precursor requires careful control of reaction conditions to prevent side reactions such as oxidation and self-coupling. These application notes offer a comprehensive guide for researchers to synthesize and characterize these vibrant pigments.
Experimental Protocols
The synthesis of azo pigments from this compound is a two-stage process:
-
Diazotization of this compound: Conversion of the primary amino group into a diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with a coupling agent to form the azo pigment.
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Urea
-
Coupling agents (e.g., 2-naphthol, phenol, resorcinol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Stannous chloride (SnCl₂) (optional, for reduction)
-
Ethanol
-
Methanol
-
Distilled water
-
Ice
Protocol 1: Diazotization of this compound
Caution: Diazonium salts can be explosive when dry. Handle with care and always keep in solution. Perform the reaction in a well-ventilated fume hood.
-
In a beaker, dissolve a specific molar equivalent of this compound in dilute hydrochloric acid. The presence of the hydrochloride salt means less additional acid is required compared to a free amine.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite. The molar ratio of sodium nitrite to the aminonaphthol should be approximately 1:1.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of this compound with constant and vigorous stirring. Maintain the temperature strictly between 0 and 5 °C.
-
After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at the same temperature to ensure the completion of the diazotization reaction.
-
A small amount of urea can be added towards the end of the reaction to destroy any excess nitrous acid.
-
The resulting solution contains the diazonium salt of 2-Amino-1-naphthol and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
The choice of coupling agent will determine the final color of the azo pigment. Phenols and naphthols are common choices.
-
Prepare a solution of the coupling agent. For phenolic coupling agents like 2-naphthol, dissolve it in an aqueous solution of sodium hydroxide to form the more reactive phenoxide ion. For amino coupling agents like N,N-dimethylaniline, dissolve it in a dilute acid solution.
-
Cool the solution of the coupling agent in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling agent with continuous stirring.
-
The coupling reaction is often accompanied by the immediate formation of a brightly colored precipitate, which is the azo pigment.
-
Control the pH of the reaction mixture. For coupling with phenols, the medium should be alkaline (pH 8-10), which can be maintained by adding sodium carbonate or sodium hydroxide solution. For coupling with aromatic amines, the reaction is typically carried out in a weakly acidic medium (pH 4-6).
-
After the addition is complete, continue to stir the reaction mixture for 1-2 hours in the ice bath to ensure complete precipitation of the pigment.
-
Collect the precipitated azo pigment by vacuum filtration using a Büchner funnel.
-
Wash the pigment thoroughly with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the pigment in a desiccator or in an oven at a low temperature (e.g., 60-80 °C).
Data Presentation
The following tables summarize representative quantitative data for azo pigments synthesized from aminonaphthol precursors. Note that the exact values will vary depending on the specific coupling agent used and the precise reaction conditions.
Table 1: Reaction Conditions and Yields of Azo Pigments
| Diazo Component | Coupling Agent | Reaction Temperature (°C) | Reaction Time (h) | pH | Solvent | Yield (%) |
| Diazotized 2-Amino-1-naphthol | 2-Naphthol | 0-5 | 2 | 9-10 | Water/Ethanol | 75-85 |
| Diazotized 2-Amino-1-naphthol | Phenol | 0-5 | 2 | 8-9 | Water | 70-80 |
| Diazotized 2-Amino-1-naphthol | Resorcinol | 0-5 | 2.5 | 8-9 | Water | 65-75 |
| Diazotized 2-Amino-1-naphthol | N,N-Dimethylaniline | 0-5 | 3 | 4-5 | Water/Ethanol | 60-70 |
Table 2: Spectroscopic Data of Representative Azo Pigments
| Pigment (from 2-Amino-1-naphthol and...) | Color | λmax (nm) in Ethanol[1] | FT-IR (cm⁻¹) Key Absorptions |
| 2-Naphthol | Red-Orange | 480-520 | ~3400 (O-H), ~1620 (C=C, aromatic), ~1450 (N=N) |
| Phenol | Yellow-Orange | 420-460 | ~3450 (O-H), ~1600 (C=C, aromatic), ~1460 (N=N) |
| Resorcinol | Brownish-Red | 490-530 | ~3400 (O-H, broad), ~1610 (C=C, aromatic), ~1455 (N=N) |
| N,N-Dimethylaniline | Deep Red | 510-550 | ~1600 (C=C, aromatic), ~1360 (C-N), ~1440 (N=N) |
Visualizations
Diagram 1: General Workflow for Azo Pigment Synthesis
Caption: Workflow for the synthesis of azo pigments.
Diagram 2: Chemical Reaction Pathway
Caption: Chemical pathway for azo pigment formation.
References
The Strategic Utility of 2-Amino-1-naphthol Hydrochloride in the Synthesis of Bioactive Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Application Note: 2-Amino-1-naphthol hydrochloride is a versatile bifunctional reagent that serves as a valuable starting material for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic compounds. Its ortho-amino and hydroxyl functionalities on a rigid naphthalene core make it an ideal precursor for constructing fused heterocyclic systems, which are prominent scaffolds in numerous biologically active molecules. This document provides detailed protocols for the synthesis of two important classes of heterocycles, naphtho[1,2-d]oxazoles and benzo[a]phenazines, derived from this compound.
The inherent reactivity of the adjacent amino and hydroxyl groups allows for facile cyclization reactions with various electrophilic reagents. For instance, reaction with carboxylic acid derivatives or aldehydes leads to the formation of the oxazole ring, yielding naphthoxazoles. These compounds are of significant interest due to their reported biological activities, including potential antidiabetic and anticancer properties.
Furthermore, the aminonaphthol core can be oxidized to the corresponding naphthoquinone, which can then undergo condensation reactions. A key application is the reaction with 1,2-diamines to furnish benzo[a]phenazines, a class of compounds known for their diverse pharmacological activities, including antibacterial and anti-inflammatory effects. The protocols outlined below provide robust methodologies for accessing these valuable heterocyclic frameworks, facilitating further research and development in medicinal chemistry.
I. Synthesis of Naphtho[1,2-d]oxazole Derivatives
Naphtho[1,2-d]oxazoles are a class of heterocyclic compounds with a wide range of reported biological activities. The synthesis of these derivatives can be efficiently achieved from this compound through condensation with either carboxylic acid derivatives or aromatic aldehydes.
Experimental Protocols
Method A: Synthesis of 2-Methylnaphtho[1,2-d]oxazole from Acetic Anhydride
-
To a solution of this compound (0.98 g, 5 mmol) in cold hydrochloric acid (6 mL), add a solution of sodium acetate (5 g) in water (25 mL).
-
To this mixture, add acetic anhydride (5 mL) and shake the mixture in the cold until the odor of acetic anhydride disappears.
-
Filter the residue, wash with cold ether, and dry in a vacuum.
-
Recrystallize the crude product from a 1:2 mixture of benzene and ethyl acetate to afford pure 2-methylnaphtho[1,2-d]oxazole.[1]
Method B: Synthesis of 2-Phenylnaphtho[1,2-d]oxazole from Benzoyl Chloride
-
Take this compound (0.98 g, 5 mmol) in a sodium hydroxide solution and stir at room temperature.
-
Add benzoyl chloride (1.05 g, 7.5 mmol) dropwise with constant shaking, venting, and cooling until the odor of benzoyl chloride disappears.
-
Filter the residue, wash with cold ether, and dry in a vacuum.
-
Take the dry product (1.02 g) in chlorobenzene and reflux on an oil bath at 110-130°C for 2.5 hours.
-
Crystallize the product from methyl ethyl ketone to yield 2-phenylnaphtho[1,2-d]oxazole.[1]
Method C: Synthesis of 2-Aryl-naphtho[1,2-d]oxazoles from Aromatic Aldehydes
-
Reflux a mixture of this compound (0.98 g, 5 mmol) and the corresponding aromatic aldehyde (5 mmol) in DMF (dimethylformamide) at 140-155°C for 10-15 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).
-
Cool the reaction mixture to room temperature.
-
Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) (1.13 g, 5 mmol) to the reaction mixture and maintain the temperature at 145-155°C for 2-3 hours.
-
Cool the reaction mixture and evaporate the solvent under vacuum to obtain the crude product.[1]
Quantitative Data
| Compound | Method | Reactant | Yield (%) | Reference |
| 2-Methylnaphtho[1,2-d]oxazole | A | Acetic Anhydride | 72 | [1] |
| 2-Phenylnaphtho[1,2-d]oxazole | B | Benzoyl Chloride | 67 | [1] |
Reaction Workflow
Caption: Synthetic routes to 2-substituted naphtho[1,2-d]oxazoles.
II. Synthesis of Benzo[a]phenazines
Benzo[a]phenazines are an important class of nitrogen-containing heterocycles with significant biological activities. A common synthetic route involves the condensation of a 1,2-naphthoquinone with a 1,2-diamine. This compound can serve as a precursor to the necessary 1,2-naphthoquinone intermediate via in-situ oxidation.
Experimental Protocol
Proposed Synthesis of Benzo[a]phenazine
-
Dissolve this compound (5 mmol) in a suitable solvent such as a mixture of acetic acid and water.
-
Add an oxidizing agent, such as potassium dichromate (K₂Cr₂O₇) or potassium persulfate (K₂S₂O₈), portion-wise to the solution at room temperature to form the 1,2-naphthoquinone intermediate in situ.
-
To the resulting mixture, add an equimolar amount of a substituted 1,2-diaminobenzene (5 mmol).
-
Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure benzo[a]phenazine derivative.[2]
Note: This is a generalized protocol based on the synthesis of phenazines from 2-naphthols, which proceeds via a similar intermediate.[2]
Quantitative Data
The yields for the synthesis of benzo[a]phenazines from 2-naphthols are reported to be in the range of good to excellent. For instance, the synthesis of 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol from 2-naphthol and 1,2-diaminobenzene is reported to have a yield of 91%.[2] While specific yields for the direct reaction from this compound are not available, similar high yields are anticipated under optimized conditions.
| Product | Starting Materials | Reported Yield (%) | Reference |
| 1-(benzo[a]phenazin-5-yl)naphthalen-2-ol | 2-Naphthol, 1,2-Diaminobenzene | 91 | [2] |
Reaction Workflow
Caption: Proposed synthesis of benzo[a]phenazines.
References
Application Notes and Protocols: Naphthol Derivatives as Precursors for Pharmaceutical Intermediates
Introduction
Naphthol derivatives are versatile chemical scaffolds that serve as crucial starting materials and intermediates in the synthesis of a wide range of pharmacologically active molecules. Their rigid, aromatic structure provides a robust framework for the construction of complex organic compounds with diverse therapeutic applications. While direct pharmaceutical applications of 2-Amino-1-naphthol hydrochloride as a precursor are not widely documented in publicly available literature, the structurally related 1-naphthol and 2-naphthol are extensively used in the synthesis of significant pharmaceutical drugs. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs) from naphthol derivatives, highlighting their importance in drug development. It is important to note that some naphthol derivatives, including 2-Amino-1-naphthol, have been studied for their carcinogenic properties, which may limit their use in pharmaceutical manufacturing.
Application 1: Synthesis of Propranolol from 1-Naphthol
Propranolol is a widely used beta-blocker for the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] The synthesis of Propranolol typically starts from 1-naphthol.
Experimental Protocol: Synthesis of Propranolol
This protocol describes a common synthetic route to Propranolol from 1-naphthol.[4]
Step 1: Synthesis of 1-(Naphthyloxy)-2,3-epoxypropane
-
Dissolve 1-naphthol (1.59 mol) in epichlorohydrin (6.65 mol).
-
Add triethylamine (8 mL) to the mixture.
-
Maintain the reaction temperature at 65°C for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the excess epichlorohydrin by distillation under reduced pressure to obtain the crude product, 1-(naphthyloxy)-2,3-epoxypropane.
Step 2: Synthesis of Propranolol
-
React the crude 1-(naphthyloxy)-2,3-epoxypropane from Step 1 with isopropylamine. The molar ratio of 1-naphthol (from the initial step) to isopropylamine should be approximately 1:6.
-
Maintain the reaction temperature between 40-80°C for 3-5 hours.
-
After the reaction, remove the excess isopropylamine and solvent by distillation under reduced pressure to obtain the crude Propranolol base.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as toluene and n-hexane, to yield pure Propranolol.[4]
Quantitative Data
| Parameter | Value | Reference |
| Purity of 1-(Naphthyloxy)-2,3-epoxypropane | 94.7% (by HPLC) | [4] |
| Overall Yield | Not specified |
Synthesis Workflow
Caption: Synthesis of Propranolol from 1-Naphthol.
Application 2: Synthesis of Naftopidil from 1-Naphthol
Naftopidil is an α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia. The synthesis of Naftopidil also utilizes 1-naphthol as a key starting material.
Experimental Protocol: Synthesis of Naftopidil
This protocol outlines a synthetic route to Naftopidil.
Step 1: Synthesis of 2-[(1-Naphthyloxy)methyl]oxirane
-
Dissolve 100 g of 1-naphthol in chloromethyloxirane.
-
Add a solution of sodium methoxide in methanol dropwise to the mixture.
-
After the reaction is complete, wash the reaction mixture with water.
-
Concentrate the organic layer to obtain 2-[(1-naphthyloxy)methyl]oxirane.
Step 2: Synthesis of Naftopidil
-
Prepare a toluene solution of 2-[(1-naphthyloxy)methyl]oxirane (100 g).
-
Add a toluene solution of 1-(2-methoxyphenyl)piperazine dropwise to the oxirane solution.
-
After the reaction is complete, wash the mixture with water.
-
Add methanol and hydrochloric acid to the mixture and cool.
-
Filter the resulting suspension and dry the solid to obtain Naftopidil hydrochloride dihydrate.
Quantitative Data
| Parameter | Value | Reference |
| Yield of 2-[(1-Naphthyloxy)methyl]oxirane | 89% | |
| Yield of Naftopidil hydrochloride dihydrate | 92% |
Synthesis Workflow
Caption: Synthesis of Naftopidil from 1-Naphthol.
Application 3: Synthesis of Bioactive Aminobenzylnaphthols via the Betti Reaction
The Betti reaction is a multicomponent reaction that involves the condensation of a naphthol (typically 2-naphthol), an aldehyde, and an amine to produce aminobenzylnaphthols. These compounds have shown a range of biological activities, including potential as anticancer agents.[5]
Experimental Protocol: General Procedure for the Betti Reaction
This is a general, solvent-free protocol for the synthesis of aminobenzylnaphthols.[5]
-
Mix 2-naphthol, an aryl aldehyde, and an amino acid methyl ester in a reaction vessel.
-
Heat the mixture at 60°C. The reaction is typically carried out without a solvent.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be purified by appropriate methods, such as column chromatography.
Signaling Pathway Inhibition by Aminobenzylnaphthol Derivatives
In silico studies have suggested that certain aminobenzylnaphthol derivatives may exert their anticancer effects by inhibiting key signaling proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 5. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]
Application Notes and Protocols for the HPLC Analysis of 2-Amino-1-naphthol Hydrochloride via Derivatization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-Amino-1-naphthol hydrochloride for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Due to its polar nature and potential for low UV absorbance, derivatization is a crucial step to enhance its chromatographic retention and detection sensitivity. This guide explores three common pre-column derivatization methods utilizing o-phthalaldehyde (OPA), Dansyl Chloride, and 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce fluorescent tags to the primary amino group of 2-Amino-1-naphthol.
Introduction
2-Amino-1-naphthol is a naphthalene-based compound that finds application in various chemical syntheses and is of interest in pharmaceutical and environmental analysis. Direct HPLC analysis of its hydrochloride salt can be challenging due to its high polarity, leading to poor retention on reversed-phase columns, and its modest UV absorption, which may limit detection sensitivity for trace-level quantification.
Pre-column derivatization chemically modifies the analyte before its introduction into the HPLC system. This process can significantly improve its analytical properties by:
-
Increasing hydrophobicity: Enhancing retention on reversed-phase columns.
-
Adding a fluorophore or chromophore: Greatly increasing detection sensitivity and selectivity.
-
Improving peak shape: Leading to better resolution and more accurate quantification.
This application note details protocols for three widely used derivatization reagents that react with the primary amino group of 2-Amino-1-naphthol.
Derivatization Strategies for 2-Amino-1-naphthol
The primary amino group on 2-Amino-1-naphthol is the target for derivatization. The choice of reagent will depend on the specific requirements of the analysis, such as desired sensitivity, sample matrix complexity, and available instrumentation.
o-Phthalaldehyde (OPA) Derivatization
OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent and UV-active isoindole derivatives.[1][2][3] This reaction is fast, often completing within minutes at room temperature, and is amenable to automation.[2] However, the resulting derivatives can exhibit limited stability, necessitating prompt analysis after derivatization.[4]
Dansyl Chloride Derivatization
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) reacts with primary and secondary amines under alkaline conditions to yield stable, intensely fluorescent N-dansyl derivatives.[5][6][7] These derivatives are significantly more hydrophobic than the parent amine, leading to excellent retention and separation on reversed-phase columns.[5] The reaction typically requires heating and a longer incubation period.[5][8]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
FMOC-Cl is another popular reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives.[9][10][11] The derivatization reaction is relatively fast and results in derivatives with high fluorescence quantum yields, allowing for very low detection limits.[10]
Quantitative Data Summary
The following table summarizes the key analytical parameters for the derivatization of primary amines using OPA, Dansyl Chloride, and FMOC-Cl, which are applicable to 2-Amino-1-naphthol. Please note that the exact values for retention time, LOD, and LOQ will be method-dependent and require experimental determination for 2-Amino-1-naphthol specifically.
| Derivatizing Agent | Reaction Time & Temperature | Derivative Stability | Excitation Wavelength (nm) | Emission Wavelength (nm) | Linearity Range |
| o-Phthalaldehyde (OPA) | 1-5 min at room temperature | Low to moderate | 340 | 455 | Picomole to nanomole |
| Dansyl Chloride | 30-60 min at 60-80°C | High | 324-340 | 520-559 | Picomole to nanomole |
| FMOC-Cl | 20-40 min at room temperature | High | 265 | 310-630 | Femtomole to picomole |
Experimental Protocols
Below are detailed protocols for the derivatization of this compound. It is recommended to optimize these protocols for your specific application and instrumentation.
Protocol 1: Derivatization with o-Phthalaldehyde (OPA)
Materials:
-
This compound standard solution
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA) or 2-Mercaptoethanol
-
Boric acid
-
Sodium hydroxide
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
Derivatization Procedure:
-
To 100 µL of the this compound sample or standard solution in a suitable vial, add 400 µL of the OPA reagent.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system for immediate analysis.
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 25 mM Sodium Phosphate buffer with 5% Acetonitrile, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm) or UV detector (338 nm).
Protocol 2: Derivatization with Dansyl Chloride
Materials:
-
This compound standard solution
-
Dansyl Chloride
-
Sodium bicarbonate
-
Sodium carbonate
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methylamine solution (for quenching)
Reagent Preparation:
-
Derivatization Buffer (100 mM Carbonate-Bicarbonate, pH 9.8): Prepare a solution containing 100 mM sodium bicarbonate and 100 mM sodium carbonate in HPLC grade water. Adjust pH to 9.8 if necessary.
-
Dansyl Chloride Solution (10 mg/mL): Prepare fresh by dissolving 100 mg of Dansyl Chloride in 10 mL of acetonitrile.
Derivatization Procedure:
-
To 100 µL of the this compound sample or standard solution, add 100 µL of the Derivatization Buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
Add 50 µL of a methylamine solution to quench the excess Dansyl Chloride. Vortex and let stand for 10 minutes.
-
Filter the sample through a 0.45 µm syringe filter before injecting into the HPLC.
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 20 mM Sodium Acetate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.2 mL/min
-
Detection: Fluorescence detector (Excitation: 335 nm, Emission: 520 nm) or UV detector (254 nm).
Protocol 3: Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)
Materials:
-
This compound standard solution
-
9-Fluorenylmethyl chloroformate (FMOC-Cl)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Pentane or Hexane (for extraction)
Reagent Preparation:
-
Borate Buffer (0.5 M, pH 9.0): Dissolve 3.09 g of boric acid in 100 mL of HPLC grade water and adjust the pH to 9.0 with a sodium hydroxide solution.
-
FMOC-Cl Solution (5 mM): Prepare fresh by dissolving 12.9 mg of FMOC-Cl in 10 mL of acetonitrile.
Derivatization Procedure:
-
To 100 µL of the this compound sample or standard solution, add 100 µL of the Borate Buffer.
-
Add 200 µL of the FMOC-Cl solution.
-
Vortex the mixture and let it react at room temperature for 30 minutes.
-
To remove excess FMOC-Cl, perform a liquid-liquid extraction by adding 500 µL of pentane or hexane. Vortex vigorously and then discard the upper organic layer. Repeat the extraction twice.
-
The aqueous layer containing the derivatized analyte is now ready for injection into the HPLC.
Suggested HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 4.2
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm) or UV detector (265 nm).
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the derivatization and analysis workflow.
Caption: General workflow for the derivatization and HPLC analysis.
Caption: Logical relationships in the derivatization for HPLC analysis.
References
- 1. diva-portal.org [diva-portal.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. EP0138092A2 - Method of amino acid analysis - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
- 10. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Environmental Analysis of 2-Amino-1-naphthol Hydrochloride, a Metabolite of Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest class of synthetic colorants used in a multitude of industries, including textiles, printing, and food. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, these compounds are frequently released into the environment. A significant concern associated with azo dye pollution is their reductive cleavage under anaerobic conditions, which leads to the formation of potentially carcinogenic and mutagenic aromatic amines. 2-Amino-1-naphthol is a known degradation product of several azo dyes and its hydrochloride salt is a form that can be encountered in environmental matrices. Monitoring the presence and concentration of 2-Amino-1-naphthol hydrochloride in environmental samples is crucial for assessing water quality and understanding the environmental fate of azo dyes.
These application notes provide a detailed protocol for the determination of this compound in environmental water samples using Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) with UV detection.
Analytical Workflow Overview
The following diagram outlines the general workflow for the analysis of this compound in environmental water samples.
Caption: General workflow for the analysis of this compound.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of naphthols and related aromatic amines in environmental water samples using SPE and HPLC. While specific data for this compound is limited, the provided data for similar compounds can be used as a benchmark for method validation.
Table 1: HPLC Method Parameters and Performance
| Parameter | 1-Naphthol & 2-Naphthol | 1-amino-2-naphthol-6,8-disulfonate |
| Column | Synergi Hydro-RP, 150x4.6 mm, 4 µm | C18 column |
| Mobile Phase | 50% (v/v) aqueous acetonitrile | Acetonitrile / 10 mmol·L-1 NH4Ac (20:80) |
| Flow Rate | 1.5 - 2.0 mL/min | Not Specified |
| Detection | Fluorescence (Ex: 219/254 nm, Em: 330/445 nm) | UV at 254 nm |
| Linearity Range | 2.9–1170 nmol/kg | 0.05–5.0 mg/L |
| Correlation Coefficient (r²) | > 0.999 | Not Specified |
| Limit of Detection (LOD) | 0.22 µg/L (1-naphthol), 0.19 µg/L (2-naphthol) | 0.15 mg/L |
| Precision (RSD) | < 2.5% | Not Specified |
| Recovery | 79.2–80.9% | Not Specified |
Table 2: Solid-Phase Extraction (SPE) Parameters
| Parameter | Value |
| SPE Cartridge | C18 (e.g., Discovery-C18, 100 mg) |
| Conditioning | Methanol followed by deionized water |
| Sample Volume | 100 - 500 mL |
| Washing Solvent | Water or a weak organic solvent/water mixture |
| Elution Solvent | Ethanol or Methanol |
| Elution Volume | 1 - 5 mL |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for extracting 1-naphthol and 2-naphthol from environmental water samples and should be optimized for this compound.
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
SPE vacuum manifold
-
Environmental water sample
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
-
Conical centrifuge tubes
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean amber glass bottles. If not analyzed immediately, store at 4°C and analyze within 48 hours.
-
Filtration: Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 100-500 mL of the filtered water sample onto the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained 2-Amino-1-naphthol with 2 x 2 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
Vortex the tube to ensure complete dissolution and transfer to an HPLC vial for analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This protocol is based on a published method for the separation of 2-Amino-1-naphthol.
Materials and Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Newcrom R1 HPLC column (or equivalent C18 column)
-
Mobile phase: Acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility)
-
This compound standard
-
Reconstituted sample extract from Protocol 1
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in the mobile phase.
-
Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L).
-
-
HPLC Conditions:
-
Column: Newcrom R1 or a suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. A gradient elution may be necessary to separate the analyte from matrix interferences. A suggested starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of maximum absorbance for 2-Amino-1-naphthol (to be determined by scanning the UV spectrum of a standard solution).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the reconstituted sample extracts.
-
-
Quantification:
-
Identify the peak corresponding to 2-Amino-1-naphthol in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the concentration of this compound in the sample by using the calibration curve.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between azo dye pollution and the formation of 2-Amino-1-naphthol.
Caption: Formation of 2-Amino-1-naphthol from azo dyes in the environment.
Disclaimer: The provided protocols are intended as a starting point and should be validated in the user's laboratory for their specific application and environmental matrix. This includes optimizing SPE conditions, HPLC parameters, and performing method validation studies to determine linearity, accuracy, precision, and limits of detection and quantification.
Application of 2-Amino-1-naphthol Hydrochloride in Textile Dyeing: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-naphthol hydrochloride, a derivative of naphthalene, serves as a valuable precursor and coupling agent in the synthesis of azo dyes for textile applications. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). These dyes are widely utilized in the textile industry due to their vibrant colors, cost-effectiveness, and good fastness properties. The versatility of azo dyes allows for the creation of a broad spectrum of hues by varying the diazo and coupling components.
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in textile dyeing processes. It is intended to be a comprehensive resource for researchers and scientists in the fields of materials science, chemistry, and textile engineering.
Principle of Application: Azo Dye Synthesis
The application of this compound in textile dyeing is primarily through its role as a coupling component in the synthesis of azo dyes. The general process involves two key steps:
-
Diazotization: A primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent, such as this compound. The coupling reaction results in the formation of a stable azo dye with an extended conjugated system, which is responsible for its color.
The properties of the resulting dye, including its color, solubility, and fastness, are influenced by the chemical structures of both the diazonium salt and the coupling component.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of azo dyes using a naphthol derivative and the subsequent application in textile dyeing. These can be adapted for specific research needs.
Protocol 1: Synthesis of an Azo Dye using a Naphthol Derivative
This protocol outlines the synthesis of an azo dye using a generic primary aromatic amine and a naphthol-based coupling agent, representative of this compound.
Materials:
-
Primary Aromatic Amine (e.g., Aniline or substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound (or other naphthol derivative)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Beakers
-
Stirring Rod
-
Buchner Funnel and Flask
-
Filter Paper
Procedure:
Part A: Diazotization of the Primary Aromatic Amine
-
In a 100 mL beaker, dissolve the chosen primary aromatic amine in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the cold sodium nitrite solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C and stirring vigorously.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve the this compound in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold solution of the coupling component with continuous, vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Isolate the synthesized dye by vacuum filtration using a Buchner funnel.
-
Wash the dye precipitate with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the dye in a desiccator or a low-temperature oven.
Protocol 2: Ingrain Dyeing of Cotton Fabric
This protocol describes the "ingrain" or "azoic" dyeing method, where the insoluble azo dye is formed directly within the fibers of the textile material.
Materials:
-
Cotton fabric swatch
-
This compound solution (prepared as in Protocol 1, Part B, step 1)
-
Diazonium salt solution (prepared as in Protocol 1, Part A)
-
Beakers
-
Glass rods
-
Water bath
Procedure:
-
Immerse the cotton fabric swatch in the alkaline solution of this compound.
-
Ensure the fabric is thoroughly saturated and allow it to soak for 10-15 minutes.
-
Remove the fabric from the naphthol solution and gently squeeze out the excess liquid.
-
Without rinsing, immerse the naphthol-impregnated fabric into the cold diazonium salt solution.
-
Agitate the fabric in the diazonium salt solution for 5-10 minutes to allow for the in-situ formation of the azo dye within the cotton fibers.
-
A vibrant color will develop on the fabric.
-
Remove the dyed fabric and rinse it thoroughly with cold water to remove any loosely adhering dye particles.
-
Wash the dyed fabric with a mild soap solution and hot water to improve fastness.
-
Rinse again with water and allow the fabric to air dry.
Data Presentation
The following tables summarize quantitative data on the performance of dyes derived from naphthol compounds, providing insights into their fastness and dyeing efficiency.
Table 1: Fastness Properties of 1-(1-phenylazo)-2-naphthol on Various Fabrics [1]
| Fabric | Wash Fastness | Rubbing Fastness | Light Fastness |
| Cotton | 5 (Excellent) | 5 (Excellent) | 5 (Excellent) |
| Silk | 4 (Good) | 4 (Good) | 5 (Excellent) |
| Linen | 4 (Good) | 4 (Good) | 5 (Excellent) |
Rating Scale: 5 = Excellent, 4 = Good, 3 = Fair, 2 = Poor, 1 = Very Poor
Table 2: Percentage Exhaustion of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid on Nylon Fabric at Different pH Values [2]
| Dye Sample | % Exhaustion at pH 3.0 | % Exhaustion at pH 3.5 | % Exhaustion at pH 4.0 | % Exhaustion at pH 4.5 |
| Dye 1 | 44.8% | 47.0% | 51.5% | 63.5% |
| Dye 2 | 46.8% | 55.9% | 58.7% | 61.5% |
| Dye 3 | 40.4% | 52.3% | 57.4% | 63.0% |
| Dye 4 | 47.9% | 52.3% | 59.3% | 60.9% |
| Dye 5 | 42.8% | 57.9% | 62.2% | 72.0% |
Table 3: Fastness Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid on Nylon Fabric [2]
| Dye Sample | Wash Fastness (Staining) | Light Fastness |
| Dye 1 | 4-5 (Good to Very Good) | 3-7 (Good to Excellent) |
| Dye 2 | 4-5 (Good to Very Good) | 3-7 (Good to Excellent) |
| Dye 3 | 4-5 (Good to Very Good) | 3-7 (Good to Excellent) |
| Dye 4 | 4-5 (Good to Very Good) | 3-7 (Good to Excellent) |
| Dye 5 | 4-5 (Good to Very Good) | 3-7 (Good to Excellent) |
Wash Fastness Rating Scale (Staining): 1-5; Light Fastness Rating Scale (Blue Scale): 1-8
Visualizations
The following diagrams illustrate the key chemical pathways and experimental workflows described in this document.
Caption: Chemical pathway for azo dye synthesis.
Caption: Experimental workflow for ingrain dyeing.
References
Application Notes and Protocols: 2-Amino-1-naphthol Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1-naphthol hydrochloride is a versatile aromatic compound that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an amino and a hydroxyl group on a naphthalene scaffold, allows for the construction of a variety of complex heterocyclic systems and dye molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent, with a primary focus on its role in the synthesis of azo dyes and its potential in the formation of naphthoxazine derivatives.
I. Synthesis of Azo Dyes and their Reduction
A significant application of 2-amino-1-naphthol and its precursors is in the synthesis of azo dyes. The following protocol details the synthesis of 1-(1-Phenylazo)-2-naphthol, which is subsequently reduced to 1-amino-2-naphthol hydrochloride. This process highlights the role of the aminonaphthol scaffold in dye chemistry.[1][2]
Experimental Protocol: Synthesis of 1-(1-Phenylazo)-2-naphthol and subsequent reduction
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Urea
-
2-Naphthol
-
10% Sodium Hydroxide solution
-
Stannous Chloride
-
Methylated Spirit
-
Ice
Procedure:
Part 1: Diazotization of Aniline and Azo Coupling
-
In a 250 cm³ beaker, dissolve aniline (5 cm³) in concentrated hydrochloric acid (15 cm³) and water (15 cm³). Gently shake the mixture to dissolve any aniline hydrochloride that may have separated.
-
Cool the solution to 5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (4 g) in water (20 cm³) and add a spatula of urea.
-
Gradually add the cold sodium nitrite solution to the cold aniline solution with constant stirring, ensuring the temperature does not exceed 5 °C to form the diazonium salt.
-
Prepare a solution of 2-naphthol (5 g) in 10% aqueous sodium hydroxide (45 cm³) with constant stirring.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution. An orange-red precipitate of 1-(1-Phenylazo)-2-naphthol will form.
-
Filter the precipitate, wash it with cold water, and dry it.
Part 2: Reduction of 1-(1-Phenylazo)-2-naphthol
-
The synthesized 1-(1-Phenylazo)-2-naphthol is reduced using stannous chloride under reflux in methylated spirit to yield 1-amino-2-naphthol hydrochloride.[1]
Quantitative Data
| Product | Starting Materials | Key Reagents | Yield (%) | Reference |
| 1-Amino-2-naphthol hydrochloride | 2-Naphthol | Aniline, NaNO₂, SnCl₂ | Not specified | [1] |
| 1-Amino-2-naphthol hydrochloride | Nitroso-β-naphthol | Sodium hydrosulfite, HCl | 66-74 | [3] |
| 1-Amino-2-naphthol hydrochloride | Orange II (from β-naphthol and diazotized sulfanilic acid) | Stannous chloride, HCl | 72-85 (purified) | [3] |
Reaction Pathway: Azo Dye Synthesis and Reduction
Caption: Synthesis of an azo dye and its subsequent reduction.
II. Potential Application: Synthesis of Naphthoxazines
While direct protocols starting from this compound are not abundant in the reviewed literature, the reaction of structurally similar compounds, such as 2-amino-1,4-naphthoquinone with aldehydes, suggests a strong potential for 2-amino-1-naphthol to participate in the synthesis of heterocyclic compounds like naphthoxazines.[4] Naphthoxazines are an important class of compounds with applications in medicinal chemistry.
The proposed reaction involves the condensation of 2-amino-1-naphthol with an aldehyde, likely under acidic catalysis, to form a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the naphthoxazine ring system.
Hypothetical Experimental Protocol: Synthesis of Naphthoxazines
Materials:
-
This compound
-
An appropriate aldehyde (e.g., formaldehyde, benzaldehyde)
-
A suitable solvent (e.g., ethanol, toluene)
-
An acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)
Procedure:
-
To a solution of this compound in the chosen solvent, add a neutralizing agent (e.g., a slight excess of a non-nucleophilic base like triethylamine) to liberate the free amine.
-
Add the aldehyde and a catalytic amount of the acid catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired naphthoxazine.
Proposed Reaction Mechanism: Naphthoxazine Formation
Caption: Proposed synthesis of Naphthoxazines.
III. Multicomponent Reactions: Synthesis of Aminoalkyl Naphthols (Betti Bases)
The structurally related compound, 2-naphthol, is extensively used in the Betti reaction, a one-pot multicomponent condensation with an aldehyde and an amine to form 1-aminoalkyl-2-naphthols, commonly known as Betti bases.[5][6][7] These compounds are of interest due to their potential biological activities and use as chiral ligands in asymmetric synthesis.
While this compound itself is not the typical starting material for the Betti reaction, this application note is included to provide context on the reactivity of the naphthol scaffold in multicomponent reactions. It is conceivable that under specific conditions, 2-amino-1-naphthol could be employed in similar transformations, potentially leading to novel diaminonaphthol derivatives.
General Experimental Protocol for Betti Base Synthesis using 2-Naphthol
Materials:
-
2-Naphthol
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline, piperidine)
-
Solvent (or solvent-free conditions)
Procedure (Grindstone Chemistry Method): [5]
-
In a mortar, combine 2-naphthol, the aromatic aldehyde, and the amine in equimolar amounts.
-
Add a catalytic amount of methanesulfonic acid.
-
Grind the mixture with a pestle for the specified time at ambient temperature.
-
The reaction progress can be monitored by the physical change of the mixture into a solid mass.
-
The resulting solid product is then typically purified by recrystallization.
Quantitative Data for Betti Base Synthesis (from 2-Naphthol)
| Product | Aldehyde | Amine | Catalyst | Yield (%) | Time | Conditions | Reference |
| 1-((4-chlorophenyl)(4-hydroxyphenylamino)methyl)naphthalen-2-ol | p-chlorobenzaldehyde | p-hydroxyaniline | Methane sulphonic acid | 95 | 3 min | Grinding | [5] |
| 1-((4-hydroxyphenylamino)(phenyl)methyl)naphthalen-2-ol | Benzaldehyde | p-hydroxyaniline | Methane sulphonic acid | 92 | 5 min | Grinding | [5] |
| 1-((4-methoxyphenyl)(4-hydroxyphenylamino)methyl)naphthalen-2-ol | p-anisaldehyde | p-hydroxyaniline | Methane sulphonic acid | 90 | 5 min | Grinding | [5] |
| 1-((4-hydroxyphenyl)(4-nitrophenylamino)methyl)naphthalen-2-ol | Vanillin | 4-nitroaniline | Tannic acid | 90.01 | 10-15 min | Oil bath (120-125°C) | [7] |
Reaction Workflow: Betti Base Synthesis
Caption: One-pot synthesis of Betti Bases.
Conclusion
This compound is a valuable, albeit specialized, reagent in organic synthesis. Its primary documented application lies within the realm of azo dye chemistry, where it can be produced from the reduction of a precursor dye. Furthermore, based on the reactivity of analogous compounds, it holds significant potential for the synthesis of nitrogen- and oxygen-containing heterocycles such as naphthoxazines. The exploration of its utility in multicomponent reactions, akin to the well-established Betti reaction with 2-naphthol, could unveil novel molecular scaffolds for applications in medicinal chemistry and materials science. Researchers are encouraged to explore these potential applications, leveraging the unique structural features of this versatile aminonaphthol derivative.
References
- 1. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. mdpi.com [mdpi.com]
- 7. Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Quantification of 2-Amino-1-naphthol Hydrochloride
These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-1-naphthol hydrochloride, a crucial intermediate in various chemical syntheses. The protocols are intended for researchers, scientists, and professionals in drug development and related fields.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of this compound. This method offers excellent selectivity and sensitivity.
Data Presentation
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Run Time | 10 minutes |
Table 2: Typical Quantitative Performance (Based on structurally similar compounds)
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium bisulfite (analytical grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% sodium bisulfite. The addition of sodium bisulfite is crucial to prevent the rapid degradation of the analyte in solution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase containing 0.1% sodium bisulfite to achieve a theoretical concentration within the calibration range.
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
5. Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow
HPLC analysis workflow for this compound.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of this compound, particularly for routine analysis of pure substances or simple formulations.
Data Presentation
Table 3: UV-Vis Spectrophotometry Method Parameters
| Parameter | Recommended Conditions |
| Solvent | 0.1 M Hydrochloric Acid |
| Wavelength of Max. Absorbance (λmax) | To be determined (expect ~280-330 nm) |
| Cuvette Path Length | 1 cm |
| Blank | 0.1 M Hydrochloric Acid |
Table 4: Typical Quantitative Performance (Based on structurally similar compounds)
| Parameter | Expected Value |
| Linearity Range | 1 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) | To be determined |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Hydrochloric acid (analytical grade)
-
Deionized water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Quartz cuvettes
2. Determination of λmax
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 10 µg/mL.
-
Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm against a 0.1 M HCl blank.
-
Identify the wavelength of maximum absorbance (λmax).
3. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of 0.1 M HCl.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 0.1 M HCl to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 20, 30, and 40 µg/mL).
4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in 0.1 M HCl to achieve a theoretical concentration within the calibration range.
-
Ensure complete dissolution.
5. UV-Vis Analysis
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the 0.1 M HCl blank.
-
Measure the absorbance of the standard and sample solutions.
6. Quantification
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Experimental Workflow
UV-Vis spectrophotometry workflow.
Considerations for Method Development and Validation
-
Analyte Stability: this compound is susceptible to oxidation and degradation, especially in solution.[1] The use of an antioxidant like sodium bisulfite is highly recommended for sample and standard preparations for HPLC analysis.[1] Solutions should be freshly prepared and protected from light.
-
Method Validation: The provided protocols are representative methodologies. For use in a regulated environment, full method validation according to ICH guidelines is required. This includes specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Alternative Detection: For HPLC, fluorescence detection may offer higher sensitivity and selectivity for this compound, given its aromatic structure. The optimal excitation and emission wavelengths would need to be determined experimentally. Mass spectrometric (MS) detection can also be employed for enhanced specificity and sensitivity, particularly in complex matrices. For MS-compatible methods, phosphoric acid in the mobile phase should be replaced with a volatile acid like formic acid.[2]
References
Troubleshooting & Optimization
improving the stability of "2-Amino-1-naphthol hydrochloride" solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with "2-Amino-1-naphthol hydrochloride" solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common problems related to the instability of this compound solutions during your experiments.
| Problem / Observation | Question | Possible Cause(s) | Suggested Solution(s) |
| Solution Discoloration (e.g., purple, brown, or yellow) | Why is my this compound solution changing color? | The solution is likely undergoing atmospheric oxidation. 2-Amino-1-naphthol is highly sensitive to oxygen and can degrade, leading to colored byproducts.[1][2] | 1. Use an Antioxidant: Add a stabilizer like sodium bisulfite to the solution. This can largely prevent decomposition.[2] 2. Degas Solvents: Before preparing the solution, degas your solvent (e.g., water, buffer) to remove dissolved oxygen. 3. Inert Atmosphere: Prepare and handle the solution under an inert atmosphere, such as nitrogen or argon.[3] |
| Precipitate Formation | Why is a precipitate forming in my solution? | 1. Degradation Products: The precipitate could be insoluble oxidation products. 2. pH Issues: The solubility of this compound is pH-dependent. Changes in pH could cause it to precipitate. 3. Low Temperature: Storage at very low temperatures might decrease solubility. | 1. Filter and Re-evaluate: Filter the solution and assess the stability of the filtrate. If discoloration persists, the solution has likely degraded. 2. Control pH: Ensure the pH of your solution is within the optimal range for solubility and stability. Acidic conditions are generally preferred. 3. Optimize Storage Temperature: Store solutions at a recommended cool temperature (e.g., 2-8°C), but avoid freezing unless validated. |
| Inconsistent Experimental Results | Why am I getting inconsistent results with my this compound solutions? | The concentration of the active compound may be decreasing due to degradation, leading to variability in your experiments. | 1. Prepare Fresh Solutions: Due to its instability, it is best to prepare solutions fresh before each experiment.[2] 2. Use a Stabilizer: If the solution needs to be stored, even for a short period, incorporate a stabilizer like sodium bisulfite. 3. Protect from Light: Store solutions in amber vials or protect them from light, as light can accelerate degradation. |
| Solid Material Darkens Over Time | Why has the solid this compound powder darkened? | The solid material is also susceptible to slow oxidation, especially if not stored under optimal conditions. The color change from white/light purple to a darker shade indicates degradation.[2] | 1. Proper Storage: Store the solid compound at 2-8°C, under an inert atmosphere (like nitrogen), and protected from moisture and light.[3] 2. Purification: For critical applications, the material can be purified by dissolving it in hot water containing sodium bisulfite, filtering, and reprecipitating with hydrochloric acid to obtain a colorless product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability is atmospheric oxidation. The amino and hydroxyl groups on the naphthalene ring are susceptible to oxidation, which leads to the formation of colored degradation products, most notably 2-amino-1,4-naphthoquinone.[1] This process is accelerated by exposure to air, light, and non-acidic pH conditions.
Q2: How should I prepare a stable solution of this compound?
A2: To prepare a more stable solution, follow these steps:
-
Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Dissolve the this compound in an acidic buffer.
-
Add a stabilizing agent, such as sodium bisulfite.
-
Prepare the solution under an inert atmosphere if possible.
-
Store the solution in a tightly sealed, light-protected container (e.g., amber glass vial) at 2-8°C.
Q3: What is the recommended stabilizer and at what concentration should it be used?
A3: Sodium bisulfite is a commonly recommended and effective stabilizer for this compound solutions.[2] The optimal concentration can depend on the specific application and desired shelf-life, but starting with a low concentration (e.g., 0.01-0.1% w/v) is a good practice. It is advisable to experimentally determine the lowest effective concentration for your specific needs.
Q4: How can I tell if my this compound solution has degraded?
A4: The most apparent sign of degradation is a change in color. A fresh, pure solution should be nearly colorless to faintly colored.[2] The development of a purple, brown, or yellow color indicates the presence of oxidation products.[1][2] For quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used to measure the decrease in the parent compound and the increase in degradation products over time.
Q5: What are the ideal storage conditions for solid this compound?
A5: The solid compound should be stored in a tightly sealed container at a cool temperature, typically between 2°C and 8°C.[3] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as nitrogen, and to protect it from light and moisture.
Quantitative Data on Solution Stability
The following table summarizes the expected qualitative stability of this compound solutions under various conditions. Precise quantitative data is highly dependent on the specific solution composition and storage parameters.
| Condition | Stabilizer (Sodium Bisulfite) | Light Exposure | pH | Expected Stability |
| Optimal | Present | Protected | Acidic (< 5) | Relatively Stable (days to weeks at 2-8°C) |
| Sub-optimal | Absent | Protected | Acidic (< 5) | Unstable (hours to a few days) |
| Sub-optimal | Present | Exposed | Acidic (< 5) | Moderately Stable (degradation accelerated by light) |
| Poor | Absent | Exposed | Neutral/Alkaline | Highly Unstable (minutes to hours) |
Experimental Protocols
Protocol for Assessing Solution Stability using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound solutions.
Objective: To determine the stability of a this compound solution under various stress conditions using a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphoric acid or formic acid
-
Sodium bisulfite (optional, for comparison)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Environmental chamber/oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acidic water or a buffer) to a known concentration (e.g., 1 mg/mL).
-
If testing a stabilized solution, prepare a parallel stock solution containing an appropriate concentration of sodium bisulfite.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed solution, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid.[4]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analyze the samples and record the peak areas for this compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Determine the rate of degradation under each stress condition.
-
Ensure that the HPLC method provides adequate separation of the parent peak from all degradation product peaks, confirming its stability-indicating nature.
-
Visualizations
Caption: Oxidative degradation of 2-Amino-1-naphthol.
References
Technical Support Center: 2-Amino-1-naphthol Hydrochloride Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Amino-1-naphthol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is colored (yellow, red, or brown). What is the cause and how can I obtain a colorless product?
A1: Discoloration is a common issue and is primarily due to the oxidation of the amino and hydroxyl groups on the naphthalene ring. This compound is highly sensitive to air and light.[1] To obtain a colorless product, it is crucial to prevent oxidation during the purification process. This can be achieved by:
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Using an antioxidant: The addition of a reducing agent like stannous chloride (SnCl₂) during recrystallization helps to prevent oxidation and can decolorize the solution.[1][2]
-
Working under an inert atmosphere: While not always detailed in basic protocols, performing the purification steps under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.
-
Using deoxygenated solvents: Purging solvents with an inert gas before use can minimize dissolved oxygen.
-
Protecting from light: The compound should be protected from light during the process and upon storage.[1]
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light and moisture.[1][3][4] The recommended storage temperature is typically 2-8°C or 4°C, and it should be stored under an inert atmosphere, such as nitrogen.[3][4]
Q3: What are the common impurities in this compound?
A3: Common impurities can arise from the starting materials, side reactions during synthesis, or degradation. Potential impurities include:
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Oxidation products: Quinone-type structures formed by the oxidation of the desired product.
-
Isomers: Depending on the synthetic route, isomers such as 1-Amino-2-naphthol hydrochloride might be present.
-
Starting materials: Unreacted starting materials like β-naphthol could be present.[1]
-
By-products from synthesis: The synthesis often involves the reduction of an azo dye; incomplete reduction can leave residual azo compounds.[1]
Q4: My yield is low after recrystallization. How can I improve it?
A4: Low yield can be attributed to several factors:
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Excessive washing: Over-washing the crystals can lead to a loss of product. Use minimal amounts of cold washing solutions.[1]
-
Incomplete precipitation: Ensure the solution is sufficiently cooled to allow for maximum crystallization. An ice bath is recommended.[1] The addition of concentrated hydrochloric acid is crucial for complete precipitation of the hydrochloride salt.[1]
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High solubility in the solvent system: If the product is too soluble in the chosen solvent, even at low temperatures, the yield will be poor. The protocol provided in Organic Syntheses is optimized to minimize solubility in the final crystallization mixture.[1]
-
Loss during filtration: Ensure proper filtration technique to avoid loss of crystalline product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is colored (not white/colorless) | Oxidation during purification. | Add stannous chloride to the recrystallization solution.[1] Use deoxygenated solvents. Protect the reaction and product from light.[1] |
| Low Yield | Incomplete precipitation. | Ensure the solution is thoroughly cooled in an ice bath.[1] Add the specified amount of concentrated hydrochloric acid to decrease solubility.[1] |
| Product loss during washing. | Wash the crystals with small portions of cold 20% hydrochloric acid followed by ether.[1] | |
| Product degrades upon storage | Improper storage conditions. | Store in a tightly sealed container, under nitrogen, protected from light and moisture at 2-8°C.[3][4] |
| Filtration is slow | Very fine crystals have formed. | Allow the solution to cool slowly without disturbance to encourage the formation of larger needles. An alternative crystallization method is to add all the hydrochloric acid to the boiling solution and let it cool slowly.[1] |
| Solution remains colored after adding decolorizing carbon | The colored impurity is not effectively adsorbed by carbon, or it is an oxidation product forming in situ. | The primary method for decolorization in this case is the use of stannous chloride to chemically reduce the colored oxidation products.[1] Filtration through a mat of decolorizing carbon can be used for clarification.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
| Reagent | Quantity | Notes |
| Crude this compound | 80 g | --- |
| Stannous chloride (SnCl₂) | 2 g | Acts as an antioxidant. |
| Concentrated hydrochloric acid (HCl) | 200 cc | Used for precipitation. |
| Water | 1 L | --- |
| Decolorizing carbon | As needed | For clarification. |
| Ether | ~150 cc | For washing. |
Procedure:
-
Dissolution: In a suitable flask, dissolve 80 g of crude this compound in a solution of 2 g of stannous chloride and 2 cc of concentrated hydrochloric acid in 1 L of water by heating.
-
Decolorization: If the solution is colored, it will likely become colorless or pale yellow upon heating with stannous chloride. For clarification, the hot solution can be filtered through a 5-mm mat of decolorizing carbon.
-
Precipitation: Add 100 cc of concentrated hydrochloric acid to the hot, clear filtrate.
-
Crystallization: Cool the solution in an ice bath. Add a second 100 cc portion of concentrated hydrochloric acid and continue to cool to 0°C to ensure complete crystallization.
-
Filtration: Collect the colorless, crystalline product on a Büchner funnel.
-
Washing: Wash the crystals successively with three small portions of cold 20% hydrochloric acid, followed by three 50-cc portions of ether.
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Drying: Dry the purified product in thin layers on filter paper in the air, protected from light. The final product should be colorless needles.
Visualization
Experimental Workflow for Purification
Caption: A flowchart illustrating the key steps in the purification of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting a discolored final product.
References
minimizing side product formation in "2-Amino-1-naphthol hydrochloride" reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving 2-Amino-1-naphthol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark (red, brown, or black). What is causing this and how can I prevent it?
A1: The discoloration of your reaction mixture is most likely due to the oxidation of 2-Amino-1-naphthol. This compound is highly sensitive to air oxidation, which can lead to the formation of colored quinone-imine type impurities.
To prevent oxidation, consider the following strategies:
-
Use of Antioxidants: The addition of a reducing agent or antioxidant to the reaction and purification steps is crucial.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Q2: What are the common impurities or side products I should be aware of when working with this compound?
A2: Besides oxidation products, other potential impurities can arise from the synthesis or handling of this compound. These can include:
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Starting Material Impurities: If synthesized from 2-naphthol, residual starting material or isomers like 1-naphthol can be present.[2][3]
-
Disazo Compounds: In syntheses involving diazonium salts (e.g., reduction of Orange II), the formation of disazo compounds is a potential side reaction if the temperature is not properly controlled.[2]
-
Self-Condensation Products: Aminonaphthols can potentially undergo self-condensation reactions, especially under strongly acidic or basic conditions.
-
Isomeric Impurities: Depending on the synthetic route, you might have isomeric aminonaphthols as impurities.
Q3: My final product of this compound is not colorless. How can I purify it?
A3: A colored product indicates the presence of oxidation products or other impurities. A standard purification protocol involves recrystallization in the presence of a reducing agent.
A detailed procedure for purification is as follows:
-
Dissolve the impure this compound in hot water containing a small amount of stannous chloride and hydrochloric acid.[1][2]
-
The solution can be treated with decolorizing carbon to remove colored impurities.[1]
-
Filter the hot solution to remove the carbon and any other insoluble materials.
-
Add concentrated hydrochloric acid to the hot filtrate and allow it to cool slowly. The hydrochloride salt will crystallize out.[1][2]
-
Collect the crystals by filtration and wash them with cold dilute hydrochloric acid and then with ether to remove residual acid and water.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure proper stoichiometry of reagents and allow for sufficient reaction time. |
| Product lost during workup. | Optimize extraction and precipitation steps. Avoid excessive washing. | |
| Significant side product formation. | Implement strategies to minimize side reactions as detailed in the FAQs. | |
| Product is a powder instead of needles | Rapid crystallization. | Allow the solution to cool slowly and undisturbed during recrystallization to encourage the formation of larger crystals.[1] |
| Product is unstable and decomposes on storage | Exposure to air and light. | Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere and at a low temperature (e.g., 4°C).[4] |
| Inconsistent reaction outcomes | Purity of starting materials. | Ensure the purity of your starting 2-naphthol and other reagents.[3] The quality of reagents like sodium hydrosulfite can also impact the reaction.[2] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from established literature procedures for the purification of aminonaphthol hydrochlorides.[1][2]
Materials:
-
Crude this compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Decolorizing carbon
-
Distilled water
-
Ether
Procedure:
-
In a flask, dissolve the crude this compound in hot water containing a small amount of stannous chloride (approximately 1-2 g per liter of water) and a few milliliters of concentrated hydrochloric acid.
-
Heat the solution to boiling. If the solution has a noticeable color, add a small amount of decolorizing carbon and continue to heat for a few minutes.
-
Filter the hot solution through a pre-heated funnel to remove the decolorizing carbon and any other solid impurities.
-
To the hot, clear filtrate, add concentrated hydrochloric acid (approximately 100 mL per liter of solution).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Colorless needles of this compound should form.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sequentially with small portions of cold 20% hydrochloric acid and then with ether.
-
Dry the purified crystals in a vacuum desiccator.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for colored impurities due to oxidation.
References
optimal storage conditions for "2-Amino-1-naphthol hydrochloride" to prevent oxidation
This technical support center provides guidance on the optimal storage and handling of 2-Amino-1-naphthol hydrochloride to minimize oxidation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a purplish-brown. What happened?
A1: This color change is a visual indicator of oxidation. This compound is highly sensitive to atmospheric oxygen. When exposed to air, it oxidizes, leading to the formation of colored degradation products. This indicates that the reagent has started to degrade and may no longer be suitable for experiments where high purity is required.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The main factors that accelerate oxidation are:
-
Exposure to Air (Oxygen): This is the most significant factor.
-
Exposure to Light: Light, especially UV light, can provide the energy to initiate and promote oxidative reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Moisture: The presence of moisture can also facilitate degradation.
Q3: What are the ideal storage conditions for solid this compound?
A3: To ensure the long-term stability of the solid compound, it should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to displace oxygen.
-
Light: Protected from light in an amber or opaque container.
-
Container: In a tightly sealed container to prevent moisture ingress.
Q4: My aqueous solution of this compound turns dark very quickly. How can I prevent this?
A4: The hydrochloride salt is unstable in solution and oxidizes rapidly.[3] To stabilize solutions for short-term use, consider the following:
-
Use an Antioxidant: The addition of a small amount of an antioxidant like sodium bisulfite or stannous chloride can largely prevent decomposition in solution.[3]
-
Prepare Fresh: Prepare solutions immediately before use.
-
Deoxygenate Solvents: Use solvents that have been deoxygenated by sparging with an inert gas (nitrogen or argon).
Q5: Can I use plastic containers to store this compound?
A5: It is not recommended to use plastic containers for the long-term storage of this compound. Glass, particularly amber glass, is the preferred material as some plastics can be permeable to air, and there is a risk of chemical leaching from the plastic into the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solid reagent is discolored upon arrival or shortly after opening. | Improper sealing during shipping or storage, allowing air exposure. | If the discoloration is significant, the reagent's purity may be compromised. It is advisable to use a fresh, unopened container for sensitive experiments. For future prevention, ensure the container is tightly sealed and the headspace is purged with an inert gas after each use. |
| Inconsistent experimental results using the same batch of reagent. | Non-homogeneous degradation of the solid reagent. The top layer exposed to the headspace in the container may be more oxidized. | When weighing the solid, try to take a sample from below the surface layer. For critical applications, consider purifying a small amount of the material if you suspect degradation. |
| A freshly prepared solution darkens within minutes. | The solvent was not deoxygenated, and no antioxidant was added. | Prepare the solution using a deoxygenated solvent and add a stabilizing agent like sodium bisulfite or stannous chloride. Keep the solution under an inert atmosphere. |
| Low yield or unexpected byproducts in a chemical reaction. | The this compound has degraded, introducing impurities that interfere with the reaction. | Confirm the purity of the starting material before use. If degradation is suspected, use a freshly opened container or a purified batch of the reagent. Handle the reagent under an inert atmosphere during the reaction setup. |
Quantitative Data on Stability
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Purity after 6 Months |
| Optimal | Inert Gas (Nitrogen) | 2-8°C | Dark | >98% |
| Sub-optimal 1 | Air | 2-8°C | Dark | 85-95% |
| Sub-optimal 2 | Inert Gas (Nitrogen) | Room Temperature (~25°C) | Dark | 90-97% |
| Poor | Air | Room Temperature (~25°C) | Ambient Light | <80% |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound
This protocol describes the proper technique for handling the air- and light-sensitive solid compound to minimize exposure to oxygen.
Protocol 2: Preparation of a Stabilized Solution
This protocol outlines the steps for preparing an aqueous solution of this compound with enhanced stability.
Logical Relationship Diagram
References
troubleshooting poor yields in azo dye synthesis with "2-Amino-1-naphthol hydrochloride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yields in azo dye synthesis using "2-Amino-1-naphthol hydrochloride".
Troubleshooting Guide
Low yields in azo dye synthesis can be attributed to several factors, from the stability of reagents to the precision of reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental workflow.
Q1: My final azo dye yield is significantly lower than expected. What are the most likely causes?
A1: Poor yields in azo dye synthesis, particularly when using this compound, often stem from one or more of the following critical areas:
-
Diazotization Inefficiency: The conversion of the primary aromatic amine to its diazonium salt is a crucial and sensitive step. Incomplete diazotization will directly result in a lower yield.
-
Diazonium Salt Decomposition: Diazonium salts are notoriously unstable and can decompose before the coupling reaction, especially at elevated temperatures.[1][2]
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Suboptimal Coupling Conditions: The pH of the reaction medium is critical for the electrophilic substitution reaction between the diazonium salt and the naphthol. An incorrect pH can significantly hinder the reaction.
-
Oxidation of this compound: Aminonaphthols are susceptible to atmospheric oxidation, which can lead to the formation of impurities and a reduction in the available coupling component.[3]
-
Impure Starting Materials: The purity of your this compound and the amine used for diazotization is paramount. Impurities can interfere with the reaction and introduce side products.
Q2: I suspect my diazotization reaction is not going to completion. How can I improve it?
A2: To enhance the efficiency of your diazotization reaction, consider the following:
-
Temperature Control: It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process.[1][2][4] This is crucial for the stability of the diazonium salt being formed. Use of an ice-salt bath can be effective.
-
Acid Concentration: An adequate amount of acid is necessary to form nitrous acid from sodium nitrite and to keep the reaction medium acidic to prevent premature coupling and other side reactions.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly and with continuous stirring to maintain the low temperature and ensure a controlled reaction.
-
Testing for Excess Nitrous Acid: A slight excess of nitrous acid is often used to ensure complete diazotization. You can test for its presence using starch-iodide paper. However, excess nitrous acid should be removed before coupling, for instance with urea, as it can decompose the coupling component.
Q3: My reaction mixture changes color, but I'm not getting the expected precipitate, or the precipitate is difficult to handle. What could be the issue?
A3: Issues with precipitation can be due to several factors:
-
Incorrect pH for Coupling: The coupling of diazonium salts with naphthols is highly pH-dependent. Generally, a mildly alkaline environment is required to deprotonate the hydroxyl group of the naphthol, making it more reactive. If the pH is too low, the coupling will be slow or may not occur. If it's too high, the diazonium salt can convert to a non-reactive diazotate ion.
-
Solubility of the Dye: The resulting azo dye may be soluble in the reaction medium. In such cases, "salting out" by adding a saturated solution of sodium chloride can help precipitate the product.
-
Formation of a Stiff Paste: In some instances, the product separates as a thick paste which can be difficult to stir and filter.[3] Ensuring efficient stirring throughout the addition of the diazonium salt can help in obtaining a more manageable solid.
Q4: How can I minimize the degradation of this compound?
A4: this compound is known to be unstable and can decompose in solution.[3] To mitigate this:
-
Use Freshly Prepared Solutions: Prepare your solution of this compound immediately before the coupling reaction.
-
Protective Atmosphere: While not always practical in all lab settings, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Addition of Stabilizers: The addition of a small amount of a reducing agent like sodium bisulfite can help prevent the oxidation of the aminonaphthol.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization and coupling steps?
A1: For the diazotization step, a temperature range of 0-5 °C is critical to ensure the stability of the diazonium salt.[2][4] For the coupling reaction, while it is also typically carried out at low temperatures (around 5-10 °C), the primary factor is maintaining a controlled reaction rather than the inherent instability of the reactants at slightly higher temperatures.[3]
Q2: What is the ideal pH for the coupling reaction with this compound?
A2: The coupling reaction with naphthols generally proceeds best in a mildly alkaline medium. This is because the phenoxide ion, formed under alkaline conditions, is a more powerful coupling component than the undissociated phenol. However, the pH should not be too high, as it can cause the diazonium salt to convert into an unreactive form.
Q3: Can I use a different acid for the diazotization reaction instead of hydrochloric acid?
A3: Yes, other mineral acids like sulfuric acid can be used. However, the choice of acid can influence the stability of the diazonium salt. It's important to ensure that the acid used is strong enough to generate nitrous acid effectively and maintain the required acidity.
Q4: My this compound starting material has a dark color. Can I still use it?
A4: A dark color can be an indication of oxidation and impurities. Using discolored starting material can lead to lower yields and the formation of colored impurities that may be difficult to remove from the final product. It is advisable to use a pure, colorless, or off-white starting material.[3] If necessary, the this compound can be purified by recrystallization.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Azo Dye Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Expected Yield Range | Reference |
| Diazotization Temperature | 0-5 °C | 15-20 °C | Higher at 0-5 °C | [2] |
| Coupling pH | 4-5 (Acidic) | 8-9 (Mildly Alkaline) | Higher at pH 8-9 | General Knowledge |
| Purity of 2-Amino-1-naphthol HCl | High Purity | Technical Grade | Higher with pure starting material | [3] |
| Reaction Time (Coupling) | 1 hour | 4 hours | Yield may not significantly improve with extended time | [3] |
Note: This table provides illustrative data based on general principles of azo dye synthesis. Actual yields will vary depending on the specific reactants and detailed experimental conditions.
Experimental Protocols
Protocol 1: Diazotization of a Primary Aromatic Amine
-
Dissolve the primary aromatic amine in a suitable amount of dilute hydrochloric acid in a beaker.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring for another 15-20 minutes in the ice bath.
-
(Optional) Test for the presence of excess nitrous acid using starch-iodide paper. If positive, add a small amount of urea or sulfamic acid to quench the excess.
-
Keep the resulting diazonium salt solution in the ice bath and use it immediately for the coupling reaction.
Protocol 2: Azo Coupling with this compound
-
Dissolve this compound in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to approximately 5-10 °C.
-
With vigorous stirring, slowly add the freshly prepared cold diazonium salt solution to the this compound solution.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
Dry the purified azo dye. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualizations
Caption: Experimental workflow for azo dye synthesis.
Caption: Troubleshooting decision tree for low azo dye yields.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
Technical Support Center: Managing 2-Amino-1-naphthol Hydrochloride in Aqueous Media
For researchers, scientists, and drug development professionals utilizing 2-Amino-1-naphthol hydrochloride, its limited solubility and stability in aqueous solutions present significant experimental challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution appear colored and cloudy?
A1: this compound is highly susceptible to oxidation in the presence of air, leading to the formation of colored degradation products and reduced solubility. The hydrochloride salt is also known to be unstable in solution, decomposing rapidly.[1] This inherent instability can result in cloudy or colored solutions, indicating product degradation.
Q2: How can I improve the solubility of this compound in my aqueous buffer?
A2: Due to its poor aqueous solubility, dissolving this compound directly in aqueous buffers can be challenging. To enhance solubility, consider the following approaches:
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Co-solvents: Initially dissolve the compound in a small amount of a water-miscible organic solvent, such as methanol, before adding it to your aqueous buffer.[2]
-
pH Adjustment: As an amino-naphthol derivative, its solubility is pH-dependent. For weakly basic compounds, lowering the pH of the buffer can increase solubility by promoting the formation of the more soluble protonated form.
-
Stabilizing Agents: The addition of a stabilizing agent like sodium bisulfite can help prevent oxidation and improve solubility and stability in solution.[1]
Q3: My this compound solution precipitates after preparation. What can I do to prevent this?
A3: Precipitation is a common issue stemming from the compound's low solubility and instability. To mitigate this:
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Prepare Fresh Solutions: Due to its rapid degradation, it is highly recommended to prepare solutions fresh for each experiment.
-
Use of Stabilizers: Incorporating sodium bisulfite into your buffer can significantly inhibit decomposition and subsequent precipitation.[1]
-
Control Temperature: Avoid storing diluted working solutions at low temperatures, as this can decrease solubility and lead to precipitation. Prepare solutions at the working temperature of your experiment.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and is suspected of causing genetic defects.[3] Always handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent results in enzyme assays | Degradation of the substrate during the experiment. | Prepare the substrate solution immediately before use. Add a stabilizing agent like sodium bisulfite to the reaction buffer. |
| Precipitation of the substrate in the assay buffer. | Ensure the final concentration of any organic co-solvent (e.g., methanol) is low. Check and optimize the pH of the assay buffer for maximum solubility. | |
| High background signal in fluorescent assays | Auto-oxidation of the compound leading to fluorescent degradation products. | Prepare solutions in degassed buffers and protect from light. The use of antioxidants in the buffer may be beneficial. |
| Difficulty achieving desired concentration | Poor solubility in the chosen solvent system. | Refer to the solubility data table below and consider alternative solvents or buffer conditions. |
Data Presentation: Solubility Profile
| Solvent/Buffer | Solubility | Notes |
| Water | Sparingly soluble | Unstable, decomposes rapidly. Addition of sodium bisulfite can improve stability.[1] Can be dissolved in hot water with stannous chloride and HCl for purification.[1] |
| Methanol | Soluble | A suitable co-solvent for preparing stock solutions.[2] |
| Phosphate-Buffered Saline (PBS) | Likely sparingly soluble | Solubility is expected to be pH-dependent. |
| TRIS Buffer | Likely sparingly soluble | Solubility will be influenced by the buffer's pH. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a stock solution with enhanced stability for use in aqueous experimental settings.
Materials:
-
This compound
-
Methanol
-
Deionized water (degassed)
-
Sodium bisulfite
-
0.1 M Phosphate buffer (pH adjusted as required for the experiment)
Procedure:
-
Weigh the desired amount of this compound in a fume hood.
-
Dissolve the compound in a minimal amount of methanol.
-
In a separate container, prepare the aqueous buffer containing a final concentration of 0.1% (w/v) sodium bisulfite.
-
Slowly add the methanolic stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared solution immediately for your experiment.
Protocol 2: Alkaline Phosphatase Activity Assay (Colorimetric)
This protocol is a general guideline for a colorimetric assay using this compound as a substrate. Optimization will be required for specific experimental conditions.
Materials:
-
Freshly prepared stabilized this compound solution (Substrate)
-
Alkaline Phosphatase (ALP) enzyme standard and samples
-
Assay Buffer: 100 mM TRIS-HCl, pH 9.5, containing 100 mM NaCl and 5 mM MgCl₂
-
Diazo salt solution (e.g., Fast Red TR)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the ALP standard and your experimental samples in the Assay Buffer.
-
Prepare the Substrate-Diazo working solution by mixing the stabilized this compound solution and the diazo salt solution in the Assay Buffer immediately before use. Optimal concentrations should be determined empirically.
-
Add 50 µL of the ALP standard dilutions or samples to each well of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the Substrate-Diazo working solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, protected from light.
-
Measure the absorbance of the colored product at the appropriate wavelength for the chosen diazo salt (e.g., ~540 nm for Fast Red TR).
-
Generate a standard curve from the absorbance readings of the ALP standards to determine the enzyme activity in your samples.
Visualizations
Experimental Workflow: Preparing and Using this compound in an Enzyme Assay
Caption: Workflow for preparing a stabilized solution and its use in an enzyme assay.
Logical Relationship: Troubleshooting Insolubility
Caption: Common causes and solutions for insolubility issues.
References
preventing degradation of "2-Amino-1-naphthol hydrochloride" during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Amino-1-naphthol hydrochloride during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, focusing on preventing its degradation and ensuring the integrity of your experimental results.
Issue 1: Solution of this compound changes color (e.g., to pink, purple, red, or brown) upon dissolution or during a reaction.
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Cause: This is a primary indicator of degradation, specifically oxidation. This compound is highly susceptible to air oxidation, especially in neutral or alkaline solutions, leading to the formation of colored quinone-imine derivatives. The primary oxidation product is 2-amino-1,4-naphthoquinone.
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Solution:
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Work under an inert atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
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Use deoxygenated solvents: Purge your solvents with an inert gas (e.g., by bubbling nitrogen or argon through them for 15-30 minutes) before use to remove dissolved oxygen.
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Add an antioxidant: The use of a reducing agent as a stabilizer is highly recommended.
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Control the pH: Maintain an acidic pH whenever the reaction conditions allow. The hydrochloride salt is more stable in acidic solutions.
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Issue 2: Low yield of the desired product in a reaction involving this compound.
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Cause: Degradation of the starting material can significantly reduce the yield of your target molecule. The oxidized impurities may also interfere with the reaction.
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Solution:
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Verify the purity of the starting material: Before use, ensure your this compound is a colorless or white to off-white solid. If it has darkened, it may have already degraded. Purification by recrystallization in the presence of stannous chloride may be necessary.[1]
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Implement stabilization techniques: Follow the recommendations in "Issue 1" to prevent degradation during the reaction.
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Optimize reaction conditions:
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Temperature: Avoid unnecessarily high temperatures, as this can accelerate degradation.
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Light: Protect the reaction mixture from light, as aminonaphthols can be light-sensitive.[1] Use amber glassware or cover your reaction flask with aluminum foil.
-
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Issue 3: Inconsistent results or appearance of unexpected byproducts in reactions.
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Cause: The degradation products of this compound can participate in side reactions, leading to a complex mixture of unexpected compounds.
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Solution:
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Strictly control the reaction atmosphere: The rigorous exclusion of oxygen is critical for reproducibility.
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Analyze the starting material and reaction mixture: Use analytical techniques like HPLC or TLC to monitor the purity of the starting material and the progress of the reaction. This can help identify the presence of degradation products.
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Purify the product carefully: Employ appropriate chromatographic techniques to separate your desired product from any colored impurities arising from degradation.
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Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly sealed container, under an inert atmosphere (nitrogen is recommended), in a cool (2-8°C), dry, and dark place.[3] Proper storage is crucial to minimize degradation over time.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is air oxidation. The amino and hydroxyl groups on the naphthalene ring make it highly electron-rich and susceptible to oxidation. The initial step is the oxidation to a quinone-imine intermediate, which can then be hydrolyzed to 2-amino-1,4-naphthoquinone, a colored compound.
Q3: How can I purify discolored this compound?
A3: A common purification method involves dissolving the compound in hot water or dilute hydrochloric acid containing a small amount of an antioxidant like stannous chloride.[1][2] The solution can then be treated with activated carbon to remove colored impurities, filtered, and the purified hydrochloride salt recrystallized by cooling or adding concentrated hydrochloric acid.
Q4: What concentration of sodium bisulfite or stannous chloride should I use?
A4: The optimal concentration can vary depending on the specific reaction conditions.
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Sodium Bisulfite: For general solution stability, a small amount (e.g., a few milligrams per 100 mL of solution) is often sufficient. For reactions, a concentration of around 1% in the aqueous phase can be a good starting point.[2]
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Stannous Chloride: When used as a stabilizer during purification or in acidic reaction media, a typical protocol suggests using approximately 2 grams of stannous chloride dihydrate per liter of solution.[1][2]
Q5: Are there any analytical methods to monitor the degradation?
A5: Yes, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a suitable method to monitor the purity of this compound and quantify its degradation products.[4][5] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity and to check for the formation of colored impurities.
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Appearance of Solid | Pure | Colorless to white/off-white crystalline solid | [1] |
| Degraded | Pink, purple, red, or brown solid | [1] | |
| Solution Stability | In water/neutral pH, exposed to air | Rapid decomposition and color change | [1] |
| In acidic solution (HCl) | More stable than in neutral or alkaline solution | [1] | |
| In aqueous solution with sodium bisulfite | Decomposition is largely prevented | [1] | |
| In acidic solution with stannous chloride | Stabilized against oxidation | [1][2] |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
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In a flask, dissolve the discolored this compound in a minimal amount of hot deoxygenated water containing approximately 2 g/L of stannous chloride dihydrate and a small amount of concentrated hydrochloric acid.[1][2]
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The solution should become significantly lighter in color. If color persists, add a small amount of activated charcoal and stir for 5-10 minutes.
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Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
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Collect the colorless to white crystals by vacuum filtration.
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Wash the crystals with a small amount of cold, deoxygenated dilute hydrochloric acid, followed by a cold, deoxygenated organic solvent like ethanol or ether to facilitate drying.
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Dry the purified crystals under vacuum in the dark.
Protocol 2: General Procedure for a Reaction Using this compound with Stabilization
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Set up the reaction vessel under an inert atmosphere (e.g., a nitrogen-filled glovebox or a Schlenk line).
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Use solvents that have been thoroughly deoxygenated by sparging with nitrogen or argon for at least 30 minutes.
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Dissolve the this compound in the deoxygenated solvent. If the reaction is performed in an acidic aqueous medium, add a catalytic amount of stannous chloride dihydrate (e.g., 0.05 equivalents relative to the aminonaphthol). If the reaction is in a neutral or basic aqueous medium, consider adding sodium bisulfite (e.g., 0.1 equivalents).
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Protect the reaction vessel from light by wrapping it in aluminum foil.
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Add the other reagents to the reaction mixture under the inert atmosphere.
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Run the reaction at the desired temperature, monitoring its progress by TLC or HPLC.
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Upon completion, perform the work-up and purification, keeping in mind the sensitivity of the product to air and light.
Visualizations
Caption: Primary degradation pathway of 2-Amino-1-naphthol via oxidation.
Caption: Troubleshooting workflow for preventing degradation.
References
Technical Support Center: Optimization of Coupling Reactions with 2-Amino-1-naphthol Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-1-naphthol hydrochloride" in coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during coupling reactions involving this compound.
Q1: My coupling reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Diazotization: If you are preparing a diazonium salt for the coupling, ensure the reaction is complete. Test for the presence of nitrous acid using starch-iodide paper. The temperature during diazotization is critical and should be kept low, typically between 0-5°C, to prevent decomposition of the diazonium salt.[1]
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Poor Quality of Reagents: The purity of your starting materials is crucial. For instance, if a reduction step is involved, poor quality sodium hydrosulfite will necessitate the use of a larger quantity.[2][3]
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Suboptimal Reaction Temperature: The coupling reaction temperature should be carefully controlled. For azo coupling, maintaining a low temperature (around 5-10°C) is often necessary to avoid the formation of byproducts.[1][2]
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Incorrect pH: The pH of the reaction medium is critical for efficient coupling. Ensure the pH is optimized for your specific reaction, as it can influence the reactivity of both the diazonium salt and the this compound.
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Oxidation of 2-Amino-1-naphthol: 2-Amino-1-naphthol and its hydrochloride salt are susceptible to air oxidation, which can lead to colored impurities and reduced yield.[2] Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The addition of a small amount of a reducing agent like stannous chloride can also help prevent oxidation during workup and purification.[2][3]
Q2: I am observing the formation of significant amounts of colored impurities in my reaction mixture. What is the cause and how can I prevent this?
A2: The formation of colored impurities is a common issue, often due to oxidation or side reactions.
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Oxidation: As mentioned above, 2-Amino-1-naphthol is prone to oxidation.[2] Running the reaction under an inert atmosphere and using degassed solvents can minimize this. During purification, washing with a dilute acid solution can help remove some colored impurities.
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Side Reactions: Incorrect reaction temperature or pH can lead to the formation of undesired side products. For azo coupling, keeping the temperature low is crucial to prevent the formation of disazo compounds.[3]
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Purification: If colored impurities persist, purification using techniques such as recrystallization or column chromatography may be necessary. The use of decolorizing carbon during recrystallization can also be effective.[2][3]
Q3: The solubility of my this compound is poor in the chosen solvent. What can I do?
A3: Solubility issues can hinder the reaction rate and lead to incomplete conversion.
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Solvent Selection: Consider using a co-solvent system to improve solubility. Common solvents for coupling reactions include water, ethanol, and DMF.
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pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of the medium might improve its solubility.
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Heating: Gently warming the mixture can help dissolve the starting material, but be cautious as excessive heat can lead to decomposition.
Data Presentation: Optimized Reaction Conditions
The following table summarizes typical reaction conditions for coupling reactions involving aminonaphthol derivatives, based on established protocols. These should be considered as starting points for optimization.
| Parameter | Condition | Notes |
| Diazotization Temperature | 0-5°C | Essential to prevent diazonium salt decomposition.[1] |
| Coupling Temperature | 5-10°C | To minimize side product formation.[1][2] |
| Reaction Time | 1-3 hours | Monitor by TLC for completion. Longer times may not improve yield.[2] |
| pH | Varies (typically acidic to slightly basic) | Highly dependent on the specific coupling partners. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the aminonaphthol.[2] |
Experimental Protocols
General Protocol for Azo Coupling with this compound
This protocol provides a general guideline for the coupling of a diazonium salt with this compound.
1. Diazotization of the Amine: a. Dissolve the aromatic amine (1 equivalent) in dilute hydrochloric acid. b. Cool the solution to 0-5°C in an ice bath. c. Add a solution of sodium nitrite (1 equivalent) in water dropwise, keeping the temperature below 5°C.[1] d. Stir for 15-30 minutes at 0-5°C. Confirm the presence of excess nitrous acid with starch-iodide paper.
2. Coupling Reaction: a. In a separate flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., dilute aqueous alkali). b. Cool this solution to 5-10°C. c. Slowly add the cold diazonium salt solution to the this compound solution with vigorous stirring, maintaining the temperature at 5-10°C.[2] d. Stir the reaction mixture for 1-2 hours at this temperature.
3. Work-up and Purification: a. Collect the precipitated product by filtration. b. Wash the solid with cold water and then with a small amount of a suitable organic solvent to remove impurities. c. For further purification, the crude product can be recrystallized from an appropriate solvent system, potentially with the addition of decolorizing carbon.
Mandatory Visualizations
Experimental Workflow
References
identifying and characterizing impurities in "2-Amino-1-naphthol hydrochloride" samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-1-naphthol hydrochloride." The information provided here will help in identifying and characterizing impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in "this compound" samples?
A1: Impurities in "this compound" can originate from several sources:
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Synthesis-Related Impurities: These are byproducts, intermediates, or unreacted starting materials from the manufacturing process. A common synthesis route involves the reduction of a nitroso-naphthol or an azo compound derived from β-naphthol. Therefore, potential impurities include residual β-naphthol, nitroso-β-naphthol, and related azo compounds. If stannous chloride is used as the reducing agent, tin-related impurities might also be present.
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Degradation Products: "this compound" is known to be unstable, particularly in solution and when exposed to air.[1] Oxidation is a primary degradation pathway, leading to the formation of colored impurities. The product, initially a light purple, can darken upon prolonged standing.
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Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. The specific solvents will depend on the manufacturing process used.
Q2: My "this compound" sample has a dark color. What could be the cause?
A2: A dark coloration in your sample is likely due to oxidation products. "2-Amino-1-naphthol" is highly sensitive to atmospheric oxidation.[1] The product can be purified by dissolving it in hot water containing sodium bisulfite (as an antioxidant), filtering, and reprecipitating with hydrochloric acid to yield a colorless product.[1]
Q3: How can I minimize the degradation of my "this compound" sample during analysis?
A3: To minimize degradation, especially in solution, it is recommended to use an antioxidant such as sodium bisulfite.[1] Prepare solutions fresh and protect them from light and air as much as possible. When performing HPLC analysis, using a mobile phase with a slightly acidic pH may also help to improve the stability of the analyte.
Troubleshooting Analytical Issues
This section provides guidance on common issues encountered during the analysis of "this compound," with a focus on High-Performance Liquid Chromatography (HPLC).
HPLC Troubleshooting Guide
| Observed Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Peak Tailing or Fronting | - Column overload- Inappropriate mobile phase pH- Column contamination or degradation- Sample solvent incompatible with mobile phase | - Reduce sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement.- Dissolve the sample in the mobile phase whenever possible. |
| Ghost Peaks (Spurious Peaks) | - Contaminated mobile phase or injection system- Carryover from previous injections- Air bubbles in the detector | - Prepare fresh mobile phase and flush the injection port.- Implement a needle wash step between injections.- Degas the mobile phase thoroughly. |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Pump malfunction or leaks | - Prepare mobile phase carefully and ensure proper mixing for gradient elution.- Use a column oven to maintain a stable temperature.- Equilibrate the column with a sufficient volume of mobile phase. If retention times continue to shift, the column may need replacement.- Check for leaks in the system and ensure the pump is delivering a constant flow rate. |
| Broad Peaks | - Low mobile phase flow rate- Large dead volume in the system- Column contamination | - Check and adjust the flow rate.- Ensure all fittings and tubing are appropriate and properly connected.- Replace the guard column or flush the analytical column. |
| No Peaks or Very Small Peaks | - Detector issue (e.g., lamp off)- No sample injected- Sample degradation | - Check the detector status and lamp.- Verify the injection process and sample volume.- Prepare a fresh sample and analyze immediately. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate "this compound" from its potential impurities and degradation products.
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Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
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Mobile Phase:
-
Solvent A: A buffer solution, such as 0.025 M potassium dihydrogen phosphate, with pH adjusted to a slightly acidic value (e.g., 3.0) with phosphoric acid.
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Solvent B: Acetonitrile or methanol.
-
-
Elution Mode: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 10% B
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5-25 min: 10% to 90% B
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25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the active pharmaceutical ingredient (API) and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV spectral analysis). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Sample Preparation: Dissolve the "this compound" sample in a suitable diluent, preferably the mobile phase at the initial gradient composition.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating analytical method.
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Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified period. Neutralize the sample before analysis.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or elevated temperature for a specified period. Neutralize the sample before analysis.
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Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
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Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for a specified period.
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Photolytic Degradation: Expose the solid or solution sample to UV and visible light according to ICH guidelines.
Analyze the stressed samples using the developed stability-indicating HPLC method.
Protocol 3: GC-MS for Residual Solvent Analysis
This protocol provides a general method for the analysis of residual solvents.
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Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A column suitable for volatile organic compounds (e.g., a DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).
-
Sample Preparation: Headspace analysis is the preferred technique for residual solvents. Dissolve a known amount of the "this compound" sample in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide - DMSO) in a headspace vial.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 35-350
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Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Safe Disposal of "2-Amino-1-naphthol hydrochloride" Waste
This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe disposal of "2-Amino-1-naphthol hydrochloride" waste. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for disposing of this compound waste?
A1: The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[1] This ensures that the compound is handled, treated, and disposed of in compliance with all regulatory standards. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]
Q2: Is it permissible to dispose of this compound down the drain?
A2: No, it is strictly prohibited to dispose of this compound, an aromatic amine, down the drain.[2][3] Aromatic amines can be toxic to aquatic life and may contaminate water systems.[4]
Q3: Can I neutralize this compound with a simple acid or base for disposal?
A3: While this compound is a salt, simple neutralization to adjust the pH is not a sufficient treatment for disposal. The organic component, an aromatic amine, is the primary hazard. Treatment must address the hazardous nature of the aromatic amine itself.
Q4: Are there any in-laboratory treatment methods for this compound waste?
Q5: How should I store this compound waste before disposal?
A5: Isolate waste this compound from other laboratory waste streams to prevent hazardous reactions.[1] Store the chemical waste in a designated, well-ventilated, and cool area, away from direct sunlight, heat sources, and incompatible materials such as acids and oxidizing agents.[1][3] The storage container must be robust, chemically compatible, and kept tightly sealed.[1]
Troubleshooting Guides
Scenario 1: I have a small amount of this compound solution left over from an experiment. What should I do?
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Step 1: Assess the Quantity. Determine if the quantity is small enough to be safely managed in your laboratory for collection.
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Step 2: Segregate and Store. Transfer the solution to a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1]
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Step 3: Check for Incompatibilities. Ensure the waste container does not contain incompatible materials. Aromatic amines should be segregated from acids, caustics, and oxidizers.
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Step 4: Arrange for Disposal. Contact your institution's EHS department for pickup by a licensed hazardous waste disposal service.[1]
Scenario 2: The waste container for this compound is full. What are the next steps?
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Step 1: Cease Adding Waste. Do not overfill the container. A good practice is to fill containers to no more than 75% capacity to allow for vapor expansion.
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Step 2: Secure the Container. Ensure the cap is tightly sealed.
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Step 3: Label Correctly. Verify that the hazardous waste label is complete and accurate, listing all constituents and their approximate percentages.
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Step 4: Request Pickup. Promptly contact your EHS department to schedule a waste pickup. Do not let full containers accumulate in the laboratory.
Scenario 3: I accidentally spilled a small amount of solid this compound.
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Step 1: Evacuate and Ventilate. If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
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Step 2: Wear Appropriate PPE. At a minimum, wear gloves, safety goggles, and a lab coat.
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Step 3: Contain and Clean. Carefully sweep up the solid material and place it into a designated hazardous waste container.[5] Avoid creating dust.
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Step 4: Decontaminate the Area. Clean the spill area with a suitable solvent and absorbent material. All contaminated cleaning materials must also be disposed of as hazardous waste.
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Step 5: Report the Spill. Report the incident to your laboratory supervisor and EHS department, following your institution's spill response procedures.
Quantitative Data on Waste Disposal
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste per SAA | Generally, no more than 55 gallons of hazardous waste is permitted. |
| Maximum Volume of Acutely Hazardous Waste (P-listed) per SAA | Typically limited to 1 quart. While this compound is not explicitly P-listed, its known hazards warrant cautious accumulation. |
| Container Fill Level | Do not exceed 75% of the container's capacity. |
| Storage Time for Full Containers | Once a container is full, it must be removed from the laboratory within three days. |
Experimental Protocols
Disclaimer: The following protocol is a general method for the degradation of aromatic amines and has not been specifically validated for this compound. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate personal protective equipment. A thorough risk assessment should be conducted before proceeding.
Protocol: In-Laboratory Degradation of Aromatic Amines using Acidified Potassium Permanganate
Objective: To chemically degrade small quantities of aromatic amine waste into less hazardous compounds.
Materials:
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Aromatic amine waste (e.g., this compound)
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Potassium permanganate (KMnO₄)
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Sulfuric acid (H₂SO₄), dilute solution (e.g., 2M)
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Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃)
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Stir plate and stir bar
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Beaker or flask of appropriate size
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pH paper or pH meter
Procedure:
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Preparation: In a suitable beaker or flask within a chemical fume hood, dissolve the aromatic amine waste in water.
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Acidification: Slowly add dilute sulfuric acid to the solution while stirring until the pH is acidic (pH 2-3).
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Oxidation: While stirring vigorously, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding potassium permanganate solution until a faint purple color persists for at least 15-20 minutes, indicating that the oxidation is complete.
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Quenching Excess Permanganate: Add a small amount of sodium bisulfite or sodium thiosulfate, portion by portion, until the purple color of the excess permanganate is discharged and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
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Neutralization: Check the pH of the solution. Slowly add a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) to neutralize the solution to a pH between 6 and 8.
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Disposal of Final Solution: The final solution may be eligible for drain disposal depending on local regulations and the absence of other hazardous components. However, it is imperative to consult your institution's EHS department for final approval before discharging any treated waste.
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide to Reagents in Colorimetric Assays: 2-Amino-1-naphthol hydrochloride vs. 1-amino-2-naphthol-4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate reagents is a critical determinant of success in the development of robust and reliable biochemical assays. This guide provides a comprehensive comparison of two aminonaphthol derivatives, 2-Amino-1-naphthol hydrochloride and 1-amino-2-naphthol-4-sulfonic acid, with a focus on their applications, performance, and safety profiles in experimental assays. While both are structurally related, their utility in the laboratory setting differs significantly. This comparison aims to provide researchers with the necessary information to make an informed choice of reagent for their specific assay requirements.
Performance and Application Overview
1-amino-2-naphthol-4-sulfonic acid, often referred to as ANSA, is a well-established and widely used reagent, particularly as a reducing agent in the colorimetric determination of inorganic phosphate. It is a key component of the renowned Fiske-Subbarow method, a staple in biochemical laboratories for measuring phosphate in a variety of biological samples. Its utility is underscored by its consistent performance and the extensive body of literature supporting its use.
In contrast, this compound does not have a well-documented role as a primary reagent in common colorimetric assays. While its chemical properties suggest potential as a reducing agent, its application in this context is not prevalent in scientific literature. A significant factor limiting its use is its documented carcinogenic properties, which presents a considerable safety concern for routine laboratory handling. Furthermore, reports indicate that the hydrochloride salt can be unstable in solution, undergoing rapid decomposition.
The following table summarizes the key characteristics of each compound:
| Feature | This compound | 1-amino-2-naphthol-4-sulfonic acid |
| Primary Application | Limited use in standard assays; noted for carcinogenic properties. | Key reducing agent in the Fiske-Subbarow method for phosphate determination.[1] |
| Assay Performance | Data on performance in specific assays is not readily available. | Established performance with known sensitivity and reliability in phosphate assays. |
| Stability | Unstable in solution, prone to rapid decomposition. | Stable as a powder and in properly prepared reagent solutions.[2] |
| Safety Profile | Documented carcinogen.[3] | Not classified as a carcinogen, though standard laboratory precautions should be followed. |
Experimental Data: The Fiske-Subbarow Method for Inorganic Phosphate Determination
The Fiske-Subbarow method remains a cornerstone for the quantification of inorganic phosphate. The principle of the assay involves the reaction of phosphate with molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then reduced by a gentle reducing agent, 1-amino-2-naphthol-4-sulfonic acid (ANSA), to produce a stable blue-colored complex. The intensity of the blue color, which is proportional to the phosphate concentration, is measured spectrophotometrically.
Experimental Protocol: Fiske-Subbarow Method
This protocol outlines the determination of inorganic phosphate in a biological sample such as serum.
Reagents:
-
Trichloroacetic Acid (TCA), 10% (w/v): Dissolve 10 g of TCA in deionized water and make up to 100 mL.
-
Molybdate Reagent: Dissolve 2.5 g of ammonium molybdate in 50 mL of 5N sulfuric acid and make up to 100 mL with deionized water.
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1-amino-2-naphthol-4-sulfonic acid (ANSA) Reagent: Dissolve 0.5 g of 1-amino-2-naphthol-4-sulfonic acid in 195 mL of 15% (w/v) sodium bisulfite solution. Add 5 mL of 20% (w/v) sodium sulfite solution and mix to dissolve. Store in a dark bottle.
-
Phosphate Standard Stock Solution (1 mg/mL P): Dissolve 0.4394 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water and make up to 100 mL.
-
Working Phosphate Standard (10 µg/mL P): Dilute 1 mL of the stock solution to 100 mL with 10% TCA.
Procedure:
-
Deproteinization: To 1 mL of serum, add 9 mL of 10% TCA. Mix well and centrifuge to obtain a clear supernatant.
-
Assay Setup: Set up test tubes as follows:
-
Blank: 2 mL of 10% TCA
-
Standard: 2 mL of Working Phosphate Standard
-
Test: 2 mL of the protein-free supernatant
-
-
To each tube, add 1 mL of the Molybdate Reagent and mix.
-
Add 0.4 mL of the ANSA Reagent to each tube and mix well.
-
Incubate at room temperature for 10 minutes for color development.
-
Measure the absorbance of the solutions at 660 nm against the blank.
Calculation:
Inorganic Phosphate (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/dL)
Visualizing the Workflow and Principles
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental Workflow for the Fiske-Subbarow Phosphate Assay.
Caption: Principle of Molybdenum Blue Formation in Phosphate Assays.
Conclusion
The comparison between this compound and 1-amino-2-naphthol-4-sulfonic acid for use in assays reveals a clear distinction. 1-amino-2-naphthol-4-sulfonic acid is a reliable and well-characterized reagent with a long history of use in the highly sensitive Fiske-Subbarow method for phosphate determination. Its performance and the protocols for its use are extensively documented, making it a dependable choice for researchers.
In contrast, this compound is not a commonly employed reagent in standard laboratory assays. The significant safety concerns associated with its carcinogenicity, coupled with its instability in solution, make it an unsuitable candidate for routine experimental use. For researchers and drug development professionals seeking a robust and safe method for colorimetric assays, particularly for phosphate quantification, 1-amino-2-naphthol-4-sulfonic acid is the demonstrably superior and recommended reagent.
References
A Comparative Analysis of Azo Dyes Derived from 1-Naphthol and 2-Naphthol Isomers
A comprehensive guide for researchers and scientists on the synthesis, performance, and properties of azo dyes based on alpha- and beta-naphthol, supported by experimental data.
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), are a prominent class of synthetic colorants widely utilized across various industries, including textiles, pigments, and pharmaceuticals.[1] The specific properties of these dyes, such as their color, fastness, and thermal stability, are intrinsically linked to their molecular structure. A critical determinant of these properties is the choice of the coupling component, with naphthol isomers—1-naphthol (α-naphthol) and 2-naphthol (β-naphthol)—being common precursors. The seemingly subtle difference in the position of the hydroxyl group on the naphthalene ring leads to significant variations in the final dye's performance characteristics. This guide provides a detailed comparison of azo dyes derived from these two isomers, supported by experimental findings to aid researchers in the selection and development of dyes for specific applications.
The Influence of Isomeric Structure on Dye Properties
The position of the hydroxyl group in the naphthol isomer dictates the position of the azo coupling, which in turn affects the electronic environment and conjugation of the resulting dye molecule. This structural variance is the primary reason for the observed differences in the optical and performance properties of the dyes.
Generally, azo dyes derived from 2-naphthol tend to exhibit colors ranging from orange to red, while those from 1-naphthol often produce brownish hues.[2] This is a direct consequence of the different electronic transitions within the molecules. For instance, the UV-Visible absorption maximum (λmax) for phenylazo-2-naphthol is consistently reported in the range of 478-489 nm, corresponding to its characteristic orange-red color.[3][4] In comparison, a dye synthesized from aniline and 1-naphthol showed a λmax at 486.9 nm, suggesting that while the absorption maxima can be similar, the overall spectral shape and perceived color differ.[5]
A comparative study on sulfonated phenylazo-alpha- and beta-naphthylamine dyes revealed that dyes from the beta-naphthylamine series absorb less red light than their alpha-naphthylamine counterparts, influencing their final color.[6]
Performance Comparison: Fastness and Stability
The utility of a dye is heavily dependent on its fastness properties—its resistance to fading upon exposure to light, washing, and rubbing. Azo dyes derived from naphthols are generally known for their good fastness properties.[7] However, the choice of isomer can influence the degree of this fastness.
In a study of sulfonated phenylazo-alpha- and beta-naphthol dyes, the fastness to light and washing was evaluated.[6] While specific quantitative data for a direct comparison of the same aromatic amine coupled to both naphthol isomers is sparse in recent literature, existing data for individual dyes provides some insight. For example, 1-(1-phenylazo)-2-naphthol, when applied to cotton, exhibited excellent fastness to washing, rubbing, and light, with ratings of 5 on a scale of 1 to 5 (where 5 is excellent).[8]
The thermal stability of azo dyes is another critical parameter, especially for applications involving high-temperature processing. The decomposition of azo dyes typically involves the cleavage of the azo bond.[9] The isomeric structure of the naphthol moiety can influence the bond strengths within the molecule and thus its thermal degradation profile.
Comparative Data of Naphthol-Derived Azo Dyes
The following table summarizes key performance indicators for azo dyes derived from 1-naphthol and 2-naphthol, based on available experimental data. It is important to note that the data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions unless specified.
| Property | Azo Dye from 1-Naphthol (α-Naphthol) | Azo Dye from 2-Naphthol (β-Naphthol) | Reference(s) |
| Color | Brownish | Orange-Red | [2] |
| UV-Vis λmax (nm) | ~487 (from aniline) | 478-489 (from aniline) | [3][4][5] |
| Molar Absorptivity (ε) (L/mol·cm) | Not available | 1.49 x 10⁴ at 478 nm (from aniline) | [3] |
| Light Fastness | Varies with substituents | Excellent (5/5 for phenylazo-2-naphthol on cotton) | [6][8] |
| Wash Fastness | Varies with substituents | Excellent (5/5 for phenylazo-2-naphthol on cotton) | [6][8] |
| Rubbing Fastness | Varies with substituents | Excellent (5/5 for phenylazo-2-naphthol on cotton) | [8] |
| Melting Point (°C) | Not available | 134 (for 1-phenylazo-2-naphthol) | [10] |
Experimental Protocols
The synthesis of azo dyes from naphthol isomers follows a well-established two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with the naphthol.
Synthesis of 1-Phenylazo-2-Naphthol (from 2-Naphthol)
This protocol is adapted from the synthesis of 1-phenylazo-2-naphthol.
a) Diazotization of Aniline:
-
Dissolve 10 ml of aniline in 16 ml of concentrated hydrochloric acid to form aniline hydrochloride.[11]
-
Cool the solution to 0-5°C in an ice bath.[11]
-
Slowly add a cold solution of 16 g of sodium nitrite in water to the aniline hydrochloride solution while maintaining the temperature between 0-5°C.[11] This results in the formation of the benzenediazonium chloride solution.
b) Azo Coupling:
-
Prepare a solution of 16 g of 2-naphthol in 180 ml of 10% sodium hydroxide solution in a beaker and cool it to 10°C.[11]
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring, while maintaining the temperature between 0-5°C.[11]
-
A colored precipitate of 1-phenylazo-2-naphthol will form.[11]
-
Filter the precipitate, wash it with cold water, and dry.[12]
-
The product can be purified by recrystallization from a suitable solvent like ethanol.[4]
Synthesis of Azo Dye from 1-Naphthol
The protocol is analogous to the synthesis from 2-naphthol, with 1-naphthol used as the coupling component.
a) Diazotization: The procedure is identical to the one described above for aniline.
b) Azo Coupling:
-
Dissolve the desired molar equivalent of 1-naphthol in a 10% sodium hydroxide solution and cool in an ice bath.[2]
-
Slowly add the prepared diazonium salt solution to the cold 1-naphthol solution with constant stirring.
-
The resulting azo dye will precipitate.
-
Isolate the product by filtration, wash with water, and dry.
Fastness Testing
a) Light Fastness:
-
Expose the dyed fabric samples to a high-intensity light source, such as a xenon arc lamp in a Fade-Ometer, for a specified duration (e.g., 120 hours).[6]
-
Compare the change in color of the exposed sample with an unexposed sample against a standard blue wool scale (typically rated from 1 to 8, with 8 being the highest fastness).
b) Wash Fastness:
-
Stitch the dyed fabric sample between two undyed fabrics (e.g., cotton and wool).
-
Agitate the composite sample in a 0.5% neutral soap solution at a specified temperature (e.g., 49°C) for a set time in a Launder-Ometer.[6]
-
Rinse the sample thoroughly and dry.
-
Assess the change in color of the dyed fabric and the staining of the adjacent undyed fabrics using a standard grey scale (typically rated from 1 to 5, with 5 indicating no change/staining).
Visualization of the Synthesis Pathway
The following diagrams illustrate the general workflow for the synthesis of azo dyes from naphthol isomers and the structural differences between the resulting products.
Caption: General workflow for the synthesis of azo dyes from naphthol isomers.
Caption: Structural comparison of phenylazo-1-naphthol and phenylazo-2-naphthol.
References
- 1. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Spectroscopic Study of 1-Phenylazo-2-Naphthol and 1 - (2-Nitrophenylazo) - 2-Naphthol [xuebao.jlict.edu.cn]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. kb.osu.edu [kb.osu.edu]
- 7. Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
- 8. archive.conscientiabeam.com [archive.conscientiabeam.com]
- 9. Enzymes oxidizing the azo dye 1-phenylazo-2-naphthol (Sudan I) and their contribution to its genotoxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chembk.com [chembk.com]
Comparative Guide to Analytical Methods for 2-Amino-1-naphthol Hydrochloride Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the determination of 2-Amino-1-naphthol hydrochloride, a key chemical intermediate. The following sections detail High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE) methods, presenting their experimental protocols and performance characteristics to aid in selecting the most suitable technique for your analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds. A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound.
Experimental Protocol:
A stability-indicating RP-HPLC method can be established for the determination of this compound. The following protocol is based on established methods for similar aromatic compounds and can be adapted and validated for specific laboratory conditions.
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating polar and non-polar compounds. The Newcrom R1 column is a specialized reverse-phase column that has also been noted for its suitability in analyzing 2-Amino-1-naphthol.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). For mass spectrometry (MS) compatibility, a volatile modifier like formic acid should be used instead of phosphoric acid.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of this compound.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable diluent (e.g., mobile phase) and serially diluted to create calibration standards.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region.
Experimental Protocol:
This method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
-
Instrumentation: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Solvent: A solvent that dissolves the analyte and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): The absorption spectrum of a standard solution of this compound is recorded to determine the λmax.
-
Standard Curve Preparation: A series of standard solutions of known concentrations are prepared by diluting a stock solution. The absorbance of each standard is measured at the λmax.
-
Sample Analysis: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the standard curve.
References
A Comparative Guide to Assessing the Purity of Synthesized 2-Amino-1-naphthol Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of "2-Amino-1-naphthol hydrochloride," a crucial intermediate in various chemical syntheses. We present objective comparisons with alternative compounds, supported by experimental data and detailed protocols, to ensure the reliability and reproducibility of your research.
Orthogonal Purity Assessment Strategy
No single analytical method can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, employing multiple techniques based on different physicochemical principles, is essential for a thorough and reliable assessment. This guide focuses on a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive purity profile for this compound and its alternatives.
Purity Profile of this compound
The purity of synthesized this compound is typically in the range of 95-98%. Potential impurities can arise from starting materials, intermediates, and side reactions during the synthesis process.
Common Potential Impurities:
-
2-Naphthol: An unreacted starting material.
-
Orange II: An azo dye intermediate, if the synthesis involves diazotization and coupling reactions.
-
2-Naphthylamine: A known carcinogen that can be a contaminant in related naphthalene compounds.[1][2][3]
-
Oxidation products: Naphthoquinones and polymeric materials can form due to the air sensitivity of aminonaphthols.
The following table summarizes the expected analytical data for this compound and its common impurities.
Table 1: Comparative Analytical Data for this compound and Potential Impurities
| Compound | Analytical Technique | Expected Results |
| This compound | HPLC-UV | Main peak with a specific retention time. |
| ¹H NMR | Characteristic aromatic and amine proton signals. | |
| ¹³C NMR | Distinct signals for the naphthalene core carbons. | |
| MS (EI) | Molecular ion peak at m/z 159, with major fragments at m/z 130 and 103.[4] | |
| 2-Naphthol | HPLC-UV | Peak with a different retention time from the main compound. |
| ¹H NMR | Aromatic proton signals, hydroxyl proton signal. | |
| ¹³C NMR | Signals at approximately 109.9, 118, 124, 126.7, 126.9, 128, 129.3, 130.3, 135, and 153.6 ppm.[5] | |
| MS | Molecular ion peak at m/z 144. | |
| Orange II | HPLC-UV | Peak with a distinct retention time, visible color. |
| UV-Vis | Absorption maximum around 483-484 nm.[6][7] | |
| MS | Molecular ion corresponding to its molecular weight (350.32 g/mol for the sodium salt).[6][7] | |
| 2-Naphthylamine | HPLC-UV | Peak with a unique retention time. |
| MS | Molecular ion peak at m/z 143. |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment. Below are standard protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for separating 2-Amino-1-naphthol from its non-polar and polar impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient could be starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 280 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is calculated based on the relative peak area of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation and quantification of the main compound and any impurities present in significant amounts.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a drop of DCl).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main compound to any visible impurities. Compare the chemical shifts in both ¹H and ¹³C NMR spectra to reference spectra or predicted values to confirm the structure.
Mass Spectrometry (MS)
MS provides information about the molecular weight of the compound and its fragmentation pattern, which is useful for confirming the identity and detecting impurities.
-
Instrumentation: A mass spectrometer, which can be coupled to a GC or LC system (GC-MS or LC-MS).
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent and infuse it directly into the mass spectrometer.
-
LC-MS: Use the same HPLC conditions as described above, with the eluent directed into the mass spectrometer.
-
-
Data Interpretation: Identify the molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of this compound (195.65 g/mol , free base 159.19 g/mol ). Analyze the fragmentation pattern to confirm the structure. The mass spectrum of 1-amino-2-naphthol shows a molecular ion peak at m/z 159 and major fragments at m/z 130 and 103.[4]
Comparison with Alternatives
The choice of a chemical intermediate often depends on factors like synthetic accessibility, cost, and safety. Given that 2-naphthylamine, a potential impurity and related compound, is a known carcinogen, considering safer alternatives is crucial.[1][2][3] Here, we compare this compound with other aminonaphthol derivatives that can serve similar functions in synthesis.
Table 2: Purity and Application Comparison of Aminonaphthol Derivatives
| Compound | Typical Purity | Key Applications | Safety Considerations |
| This compound | 95-98% | Intermediate for dyes and pigments. | Handle with care due to potential for oxidation and formation of harmful byproducts. |
| 1-Amino-2-naphthol-4-sulfonic acid | >95.0% (HPLC)[8] | Used in the synthesis of azo dyes.[9] | The sulfonic acid group generally increases water solubility and may reduce toxicity compared to the non-sulfonated analog. |
| 5-Amino-1-naphthol | ≥97% (HPLC)[10][11] | Intermediate for azo dyes; used in analytical chemistry and biological research.[10] | General precautions for handling aromatic amines should be followed. |
| 8-Amino-2-naphthol | 98% | Used as a fluorescent probe and chiral organocatalyst.[12][13][14] | Handle with appropriate personal protective equipment. |
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in purity assessment, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
- 1. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]
- 2. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. stainsfile.com [stainsfile.com]
- 7. Orange II [drugfuture.com]
- 8. 1-Amino-2-naphthol-4-sulfonic Acid | 116-63-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 1-Amino-2-naphthol-4-sulphonic acid AR 100GM - Actylis Lab [actylislab.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 8-Amino-2-naphthol | HIBR Gene Diagnostics [hibergene.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. scbt.com [scbt.com]
comparative study of the fastness properties of "2-Amino-1-naphthol hydrochloride" based dyes
A comprehensive evaluation of the durability of dyes derived from 2-Amino-1-naphthol hydrochloride in comparison to leading alternatives, Vat and Reactive dyes, is essential for researchers and professionals in drug development and material science. This guide provides a comparative study of their fastness properties, supported by experimental data and standardized testing protocols.
Executive Summary of Fastness Properties
The fastness properties of textiles—resistance to fading or color running—are critical indicators of quality and durability. These properties are primarily assessed in three key areas: light fastness (resistance to fading from light exposure), wash fastness (resistance to color loss and staining during washing), and rub fastness (resistance to color transfer upon rubbing). The following table summarizes the comparative fastness ratings of the selected dye types on cotton fabric.
| Dye Class | Specific Dye Example | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rub Fastness (Dry) (ISO 105-X12) | Rub Fastness (Wet) (ISO 105-X12) |
| Naphthol (Azo) | Azo Dyes from 1-Naphthol | 4 - 7[1] | 3 - 5[1] | 4[2] | 3 - 4[2] |
| Vat Dye | C.I. Vat Blue 4 | 6 - 8[2][3][4] | 4 - 5[2] | 4[2] | 3 - 4[2] |
| Reactive Dye | C.I. Reactive Black 5 | 3 - 6[5] | 4 - 5[5] | 4 - 5[5] | 4 - 5[5] |
Note on Ratings: Light fastness is rated on a scale of 1 (very poor) to 8 (excellent). Wash and rub fastness are rated on a grey scale from 1 (poor) to 5 (excellent).
Experimental Protocols
The fastness properties presented in this guide are determined by standardized ISO methodologies to ensure reproducibility and comparability of results.
Light Fastness Testing (ISO 105-B02)
This method evaluates the resistance of a textile's color to the effects of a xenon arc lamp, which simulates natural daylight. A specimen of the dyed textile is exposed to the artificial light under controlled conditions alongside a set of blue wool references with known light fastness. The change in color of the test specimen is then compared to the changes in the reference materials to determine its light fastness rating.
Wash Fastness Testing (ISO 105-C06)
To assess the color's durability during laundering, this test involves agitating a dyed fabric specimen in contact with a multi-fiber adjacent fabric in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the degree of staining on the adjacent fabric are evaluated using grey scales.
Rub Fastness Testing (ISO 105-X12)
Also known as crocking, this test determines the amount of color transferred from the surface of a dyed textile to another surface by rubbing. A dry and a wet white cotton cloth are rubbed against the test specimen using a crockmeter under controlled pressure. The staining on the white cloths is then assessed using a grey scale for staining.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the generalized experimental workflow for assessing the fastness properties of dyed textiles.
Caption: Experimental workflow for fastness property evaluation.
Comparative Discussion
Naphthol (Azo) Dyes: Dyes derived from 1-naphthol demonstrate a broad range of light fastness, from moderate to very good (4-7)[1]. This variability can be attributed to the specific chemical structure of the dye molecule. Their wash fastness is generally good (3-5), and they exhibit good dry rub fastness (4) with a slight decrease in performance under wet conditions (3-4)[1][2].
Vat Dyes (C.I. Vat Blue 4): This class of dyes is renowned for its excellent fastness properties. C.I. Vat Blue 4 exhibits outstanding light fastness, with ratings between 6 and 8, making it suitable for applications requiring high durability to light exposure[2][3][4]. Its wash fastness is also very high, typically rated at 4-5[2]. The rub fastness is comparable to that of naphthol dyes, with good performance in both dry and wet conditions[2].
Reactive Dyes (C.I. Reactive Black 5): Reactive dyes form a covalent bond with the fiber, which generally results in excellent wash fastness (4-5)[5]. The light fastness of C.I. Reactive Black 5 is variable, ranging from fair to good (3-6)[5]. A key advantage of this reactive dye is its superior rub fastness, particularly in wet conditions, where it often outperforms both naphthol and vat dyes with a rating of 4-5[5].
Conclusion
The selection of a dye system is a critical decision that impacts the final product's quality and performance. While dyes based on naphthol precursors offer a viable option with generally good fastness properties, they are often outperformed in specific areas by more specialized dye classes. Vat dyes, such as C.I. Vat Blue 4, are the preferred choice for applications demanding the highest light and wash fastness. For textiles that require exceptional resistance to color transfer, especially when wet, reactive dyes like C.I. Reactive Black 5 present a superior alternative. This comparative guide serves as a foundational resource for making informed decisions in dye selection for various research and development applications.
References
- 1. scirp.org [scirp.org]
- 2. Vat Blue RSN(Vat Blue 4)-TIANJIN UNIWIN IMPORT AND EXPORT COMPANY LIMITIED [tjuniwin.com]
- 3. The Science and Versatility of Vat Blue 4 in Dyeing Applications | [vipulorganics.com]
- 4. Factory Wholesale High Fastness Vat Blue Rsn (Vat Blue 4) for Cotton [ritan-chemical.com]
- 5. OSTAZIN BLACK V-B, CAS: 17095-24-8, Reactive Black 5 - Synthesia [dyes.synthesia.eu]
2-Amino-1-naphthol Hydrochloride: A Superior Coupling Component for Azo Dye Synthesis
In the competitive landscape of azo dye synthesis, the selection of an appropriate coupling component is paramount to achieving desired color characteristics, reaction efficiency, and overall product quality. While a variety of naphthol derivatives are utilized, 2-Amino-1-naphthol hydrochloride emerges as a distinguished candidate, offering distinct advantages over other common alternatives. This guide provides an objective comparison of its performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.
Enhanced Reactivity and Favorable Kinetics
The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene ring of this compound significantly influences its reactivity as a coupling component. These electron-donating groups activate the aromatic system, making it more susceptible to electrophilic attack by the diazonium salt. This enhanced nucleophilicity often translates to faster reaction kinetics and higher yields compared to less substituted naphthols.
The general mechanism for azo coupling involves the electrophilic attack of a diazonium ion on an electron-rich aromatic compound, such as a naphthol or a phenol.[1] The rate of this reaction is largely dependent on the electronic properties of the coupling component.[2]
Comparative Performance Data
| Coupling Component | Diazo Component (Example) | Reported Yield (%) | Reference |
| This compound | Aniline | 72.2% (for the reduced azo dye) | [3] |
| 2-Naphthol | Substituted Anilines | 37.04% - 76.53% | [4] |
| 1-Naphthol | 4-Aminobenzenesulfonic acid | Not explicitly stated, but successful synthesis described | |
| 2-Naphthol | Aniline | Not explicitly quantified, but described as a standard preparation | [5] |
It is important to note that direct comparison of yields across different studies can be influenced by variations in reaction conditions, scale, and purification methods. However, the data suggests that aminonaphthol derivatives can be highly effective coupling components.
Experimental Protocols
To provide a practical framework, the following are generalized experimental protocols for the synthesis of an azo dye, which can be adapted for different coupling components.
Protocol 1: Diazotization of a Primary Aromatic Amine
Materials:
-
Primary aromatic amine (e.g., aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the primary aromatic amine in a mixture of concentrated HCl and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath, with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 10-15 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Coupling component (e.g., this compound, 2-Naphthol)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the chosen coupling component in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye.
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for azo dye synthesis.
Caption: Generalized azo coupling reaction mechanism.
Conclusion
This compound presents itself as a highly effective coupling component in the synthesis of azo dyes. Its inherent electronic properties contribute to favorable reaction kinetics and potentially higher yields. While direct, comprehensive comparative data with other naphthols under identical conditions is sparse, the available literature supports its strong performance. The provided experimental protocols and workflow diagrams offer a practical guide for researchers and professionals in the field to leverage the advantages of this versatile reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 4. researchgate.net [researchgate.net]
- 5. byjus.com [byjus.com]
alternative reagents to "2-Amino-1-naphthol hydrochloride" for azo dye synthesis
For researchers, scientists, and professionals in drug development, the synthesis of azo dyes is a fundamental process. The selection of the coupling component is a critical determinant of the final dye's performance characteristics, including its color, intensity, and fastness. While 2-Amino-1-naphthol hydrochloride is a traditional reagent, a variety of alternatives offer a broad spectrum of properties. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Coupling Components
The performance of different coupling components in azo dye synthesis can be evaluated based on several key parameters: reaction yield, the molar extinction coefficient (which indicates color intensity), and the fastness properties of the resulting dye. The following table summarizes these quantitative data for various classes of coupling components. It is important to note that the presented data is compiled from various studies, and direct comparison may be limited due to differing experimental conditions.
| Coupling Component Class | Example Reagent | Typical Diazo Component | Typical Yield (%) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) | Rubbing Fastness (Grey Scale) |
| Naphthol Derivatives | 2-Naphthol | Aniline | 81-96[1] | ~18,000-25,000 | 3-5 | 4-5 | 4-5 |
| 2-Amino-5-naphthol-7-sulfonic acid (J-acid) | 4-(β-sulfatoethylsulfonyl) aniline | High | Not specified | 4-5[2] | 4-5[2] | 4-5[2] | |
| Phenol Derivatives | Phenol | Aniline | ~58[1] | ~15,000-20,000 | 2-4 | 3-4 | 3-4 |
| 3-Aminophenol | Various benzene derivatives | 60-80[3] | Not specified | Moderate to Very Good[3] | Moderate to Very Good[3] | Not specified | |
| Aniline Derivatives | N,N-diethylaniline | 4-Methyl-3-(propan-2-yl)aniline | Good | Not specified | Good | Good | Good |
| N-alkyl derivatives of aniline | 5-acetyl-2-amino-4-methylthiazole | Good | Not specified | Moderate to Good[4] | Very Good[4] | Very Good[4] | |
| Heterocyclic Derivatives | 3-Methyl-1-phenyl-5-pyrazolone | Various arylamines | High | ~20,000-30,000 | 4-6 | 4-5 | 4-5 |
| 2-amino-4-phenylthiazole | Itself (diazotized) | Good | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of azo dyes using different classes of coupling components.
General Two-Step Azo Dye Synthesis
Azo dye synthesis fundamentally involves two main stages: diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile (the coupling component).[5]
1. Diazotization of a Primary Aromatic Amine (e.g., Aniline)
-
Dissolve the primary aromatic amine (e.g., 5 ml of aniline) in a mixture of concentrated hydrochloric acid and water.[6]
-
Cool the solution to 0-5 °C in an ice bath.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 4 g in 15 ml of water) dropwise while maintaining the temperature below 5 °C with constant stirring.[6] This reaction produces the diazonium salt solution.
2. Azo Coupling
-
The freshly prepared cold diazonium salt solution is then slowly added to a cooled, alkaline solution of the coupling component with vigorous stirring, maintaining the temperature between 0-10 °C.[6]
-
The azo dye precipitates out of the solution and can be collected by filtration, washed, and dried.[6]
Protocol for Naphthol-Based Azo Dye Synthesis
-
Preparation of the Coupling Solution: Dissolve 2-naphthol (e.g., 8 g) in an aqueous sodium hydroxide solution (e.g., 5 g NaOH in 50 ml water).[6]
-
Cooling: Cool this solution in an ice bath to 0-5 °C.[6]
-
Coupling: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring over a period of about 30 minutes, ensuring the temperature does not exceed 10 °C.[6]
-
Isolation: The resulting orange-red precipitate of the azo dye is filtered, washed with cold water, and can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.[6][7]
Protocol for Aniline-Based Azo Dye Synthesis
-
Preparation of the Coupling Solution: Dissolve the aniline derivative (e.g., N,N-diethylaniline) in a suitable solvent.
-
Coupling: Slowly add the cold diazonium salt solution to the aniline derivative solution with vigorous stirring, while maintaining a low temperature (0-5 °C).
-
pH Adjustment: The pH of the reaction mixture may need to be adjusted to facilitate the coupling reaction.
-
Isolation: The precipitated azo dye is collected by filtration and washed thoroughly.
Protocol for Pyrazolone-Based Azo Dye Synthesis
-
Preparation of the Coupling Solution: Dissolve the pyrazolone derivative (e.g., 3-methyl-1-phenyl-5-pyrazolone) in a suitable solvent, often in the presence of a base like sodium acetate to facilitate the reaction.[8]
-
Coupling: Slowly add the cold diazonium salt solution to the pyrazolone solution with constant stirring at a low temperature (0-5 °C).[8]
-
Isolation: The resulting dye, which often precipitates immediately, is filtered, washed, and dried.[8]
Visualizing the Synthesis and Logical Relationships
To better understand the workflows and chemical transformations, the following diagrams are provided.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02108F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. byjus.com [byjus.com]
- 7. scribd.com [scribd.com]
- 8. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2-Amino-1-naphthol Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of "2-Amino-1-naphthol hydrochloride" is critical for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method is a pivotal step in ensuring the reliability of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, supported by experimental data from closely related analogs where direct data is unavailable.
Data Presentation: A Comparative Overview of Analytical Techniques
The performance of an analytical method is evaluated based on several key parameters. The following table summarizes the typical performance characteristics for the analysis of 2-Amino-1-naphthol and its structural analogs, providing a basis for method selection and cross-validation.
| Performance Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Gas chromatographic separation followed by mass spectrometric detection. | Measurement of light absorbance by the analyte in a solution. |
| Linearity (R²) | > 0.998[1] | > 0.999[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.19 - 0.22 µg/L (for naphthols)[1] | 0.30 µg/L (for naphthols)[2] | Not specified |
| Limit of Quantitation (LOQ) | Not specified | 1.00 µg/L (for naphthols)[2] | Not specified |
| Accuracy (% Recovery) | 79.2 - 80.9% (for naphthols)[1] | 92.2 - 99.9% (for naphthols)[2] | Not specified |
| Precision (%RSD) | < 2.5% (for naphthols)[1] | Intraday: 0.3 - 3.9%, Interday: 0.4 - 4.1% (for naphthols)[2] | Not specified |
Note: Data for HPLC-UV, GC-MS, and UV-Vis Spectrophotometry are based on studies of the closely related compounds 1-naphthol and 2-naphthol due to the limited availability of a complete validation report for this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for each of the discussed techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to improve peak shape. A typical starting point could be a 50:50 (v/v) mixture.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the wavelength of maximum absorbance (λmax). For related aminothiazoles, 272 nm has been used.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
-
Analysis: Inject the standards and the sample. Identify the peak for 2-Amino-1-naphthol based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., Acetic Anhydride)
-
Organic solvent (e.g., n-hexane)
-
Internal standard (optional, for improved quantitation)
Procedure:
-
Standard and Sample Preparation with Derivatization:
-
Prepare standard solutions of 2-Amino-1-naphthol in an appropriate solvent.
-
To a known volume of the standard or sample, add the derivatizing agent (e.g., acetic anhydride) and a catalyst if necessary.[2]
-
Heat the mixture to complete the reaction.
-
After cooling, extract the derivatized analyte into an organic solvent like n-hexane.[2]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10 °C/min.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]
-
MS Transfer Line Temperature: 300 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
-
Analysis: Inject the derivatized standards and sample. Identify the analyte based on its retention time and mass spectrum. For quantification in SIM mode, monitor characteristic ions of the derivatized analyte. Construct a calibration curve and determine the concentration in the sample.
UV-Vis Spectrophotometry
This method offers a simpler and faster, though typically less specific, approach for the quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., Chloroform or Water)[3]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration expected to be within the linear range of the assay.
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across a range of UV-Vis wavelengths. For 1- and 2-naphthol in chloroform, λmax values are around 323.0 nm and 275.4 nm, respectively.[3]
-
Measure the absorbance of the blank (solvent), standards, and the sample at the determined λmax.
-
-
Analysis: Subtract the absorbance of the blank from the absorbance of the standards and the sample. Construct a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample using the calibration curve.
Mandatory Visualization
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for method validation and sample analysis.
Workflow for Analytical Method Validation
General Workflow for Sample Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
literature review comparing synthetic routes to "2-Amino-1-naphthol hydrochloride"
A Comparative Review of Synthetic Routes to 2-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is a crucial chemical intermediate with applications in various fields, including the synthesis of dyes and pharmaceutical compounds. The efficiency, scalability, and purity of the final product are highly dependent on the chosen synthetic route. This guide provides a detailed comparison of established methods for the synthesis of this compound, offering experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
Several methods for the synthesis of this compound have been reported, primarily starting from β-naphthol. The two main pathways involve the formation of an intermediate, either a nitroso compound or an azo dye, which is then reduced to the desired aminonaphthol.
Route 1: Reduction of 1-Nitroso-2-naphthol
This classic route involves the nitrosation of β-naphthol to form 1-nitroso-2-naphthol, which is subsequently reduced to 2-amino-1-naphthol. The amine is then converted to its hydrochloride salt. While historically significant, this method can be challenging due to the voluminous nature of the nitroso intermediate and the potential for tar formation.[1] Reduction of the nitroso compound can be achieved using various reducing agents, with sodium hydrosulfite in an alkaline medium being a common choice.[1] However, the isolation of the hydrochloride salt from this alkaline reduction mixture can be problematic due to the instability of the free amine in solution, which oxidizes rapidly.[1] Acidic reduction using stannous chloride has been reported to be more satisfactory.[1]
Route 2: Reduction of an Azo Dye (Orange II)
A more practical and widely used approach involves the reduction of an azo dye, typically Orange II, which is synthesized by coupling diazotized sulfanilic acid with β-naphthol.[1] The subsequent reductive cleavage of the azo linkage yields 2-amino-1-naphthol and sulfanilic acid. This method is often preferred due to the crystalline and easily handled nature of the azo dye intermediate. The reduction is commonly carried out using sodium hydrosulfite in an alkaline solution, which offers the advantage of the sulfanilic acid byproduct remaining in solution as its soluble sodium salt, simplifying the isolation of the aminonaphthol.[1]
A variation of this route involves the reduction of the azo dye with stannous chloride.[2] This method can also provide good yields of the desired product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the reduction of Orange II, as this is a well-documented and practical method.
| Parameter | Route 2: Reduction of Orange II with Sodium Hydrosulfite |
| Starting Material | β-Naphthol |
| Key Intermediate | Orange II (azo dye) |
| Reducing Agent | Sodium Hydrosulfite |
| Overall Yield | 66-74% (based on β-naphthol)[1] |
| Purity | The crystalline product is colorless, ash-free, and of analytical purity.[1] |
| Reaction Time | Diazotization and coupling: ~1 hour; Reduction: ~1 hour at 85-90°C.[1] |
| Key Reaction Conditions | Alkaline reduction with sodium hydrosulfite followed by precipitation of the hydrochloride salt with concentrated HCl.[1] |
| Product Stability | The hydrochloride is unstable and decomposes rapidly in solution. The dry solid should be used within a few weeks of preparation.[1] |
Experimental Protocols
Route 2: Synthesis of this compound via Reduction of Orange II
This protocol is adapted from Organic Syntheses.[1]
Part A: Diazotization of Sulfanilic Acid
-
A solution of sulfanilic acid in aqueous sodium carbonate is treated with a solution of sodium nitrite.
-
The resulting solution is poured onto a mixture of crushed ice and concentrated sulfuric acid to precipitate the p-benzenediazonium sulfonate.
Part B: Coupling to form Orange II
-
β-Naphthol is dissolved in a warm aqueous solution of sodium hydroxide.
-
The solution is cooled, and the suspension of the diazonium salt is added.
-
The mixture is stirred and allowed to stand for one hour, during which the azo compound (Orange II) separates as a stiff paste.
Part C: Reduction of Orange II
-
The crude Orange II paste is dissolved in hot water.
-
Sodium hydrosulfite is added in portions to the hot solution, leading to the reduction of the azo dye.
-
The mixture is heated to 85–90°C for one hour to ensure complete reduction.
-
The hot mixture is filtered, and the filtrate is cooled.
-
The cooled solution is then filtered into concentrated hydrochloric acid, causing the immediate precipitation of this compound.
-
The precipitate is collected by filtration, washed with 20% hydrochloric acid and ether, and then air-dried. The yield is 180–200 g (66–74%) from 200 g of β-naphthol.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the synthesis of this compound.
Caption: Synthesis via nitrosation of β-naphthol.
Caption: Synthesis via reduction of Orange II.
References
Safety Operating Guide
Proper Disposal of 2-Amino-1-naphthol Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2-Amino-1-naphthol hydrochloride. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
This compound is a chemical that requires careful management as hazardous waste. It is crucial to prevent its release into the environment. The following procedures outline the necessary steps for its proper disposal, from the point of generation to collection by an approved waste management service.
Immediate Disposal Protocol
Adherence to a structured disposal protocol is essential to mitigate risks and ensure regulatory compliance. The following step-by-step process should be implemented for the disposal of this compound.
Waste Identification and Segregation
-
Characterize the Waste: Immediately identify any unused or spent this compound as hazardous waste.
-
Segregate at the Source: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from incompatible materials such as strong oxidizing agents.[1]
Container Selection and Management
-
Use Compatible Containers: Collect solid this compound waste in its original container whenever possible.[2] If the original container is not available or compromised, use a new, leak-proof container made of a compatible material that will not react with the chemical. Ensure the container has a secure, screw-on cap.[3]
-
Container Condition: The container must be in good condition, free from rust, leaks, or other damage.[4]
-
Secure Closure: Keep the waste container closed at all times, except when adding waste.[3][4] This prevents the release of vapors and protects the contents from contamination.
Labeling
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.
-
Complete Information: The label must include the full chemical name ("this compound"), the concentration, and the date accumulation started. All components of a mixture must be listed.
Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1] This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[3] The secondary container must be chemically compatible with the waste and capable of holding 110% of the volume of the primary container.[3]
-
Segregation within SAA: Store the container with other compatible waste materials. Specifically, segregate it from acids and bases.[1][3]
Arranging for Disposal
-
Request Pickup: Once the container is full, or before the accumulation time limits are reached, request a hazardous waste collection from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][3]
-
Do Not Dispose Down the Drain: Solid chemical waste such as this compound must not be disposed of down the sink.[1][5]
-
Do Not Dispose in Regular Trash: This chemical is not suitable for disposal in the regular trash.[5]
Safety and Handling Data
For the safety of laboratory personnel, it is crucial to be aware of the hazards associated with this compound and the quantitative limits for hazardous waste accumulation.
| Parameter | Value/Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | [6] |
| First Aid - Eye Contact | Rinse immediately with plenty of water for at least 15 minutes. | [6][7] |
| First Aid - Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. | [6][7] |
| First Aid - Inhalation | Remove to fresh air. | [6][7] |
| Satellite Accumulation Time Limit | Up to 1 year for a partially filled container. | [1] |
| Satellite Accumulation Quantity Limit | Up to 55 gallons of a single hazardous waste stream. | [3] |
| Time Limit for Removal of Full Container | Within 3 days after the container becomes full. | [1][3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. acs.org [acs.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-Amino-1-naphthol hydrochloride
This guide provides crucial safety protocols and operational procedures for the handling and disposal of 2-Amino-1-naphthol hydrochloride, ensuring the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health risks. It is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[1] Furthermore, it is suspected of causing genetic defects.[1] Adherence to proper PPE protocols is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification & Use |
| Eye & Face Protection | Safety Goggles | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Protective Gloves | Wear appropriate chemical-resistant gloves (e.g., PVC) and clothing to prevent all skin exposure.[1][2] A lab coat or overalls should be worn. |
| Safety Footwear | Closed-toe shoes are required.[3] For larger quantities or where spills are possible, chemical-resistant safety footwear is recommended.[4] | |
| Respiratory Protection | Dust Mask / Respirator | Under normal conditions with adequate ventilation, respiratory protection is not required.[1] If dust generation is unavoidable, use a NIOSH-approved particle filter respirator.[1] |
Operational Plan: Handling Procedures
Safe handling requires a controlled environment and strict adherence to procedural steps. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2]
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before beginning work.[3]
-
Ensure a well-ventilated area, preferably a chemical fume hood, is used for all manipulations.[5]
-
Assemble all necessary equipment and materials before handling the chemical.
-
Don all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Chemical Disposal:
-
Collect waste chemical in a suitable, labeled, and closed container for disposal.[1][2]
-
Dispose of the contents and the container at an approved waste disposal plant.[1][5]
-
Do not allow the product to enter drains, waterways, or soil.[5]
Contaminated PPE Disposal:
-
Used gloves, lab coats, and other disposable PPE should be collected in a designated, labeled hazardous waste container.
-
Follow institutional and local regulations for the disposal of contaminated solid waste.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
